molecular formula C53H106BrNO25 B8106548 N-Boc-PEG23-bromide

N-Boc-PEG23-bromide

Cat. No.: B8106548
M. Wt: 1237.3 g/mol
InChI Key: AHUSCYIGSUBCAF-UHFFFAOYSA-N
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Description

N-Boc-PEG23-bromide is a useful research compound. Its molecular formula is C53H106BrNO25 and its molecular weight is 1237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H106BrNO25/c1-53(2,3)80-52(56)55-5-7-58-9-11-60-13-15-62-17-19-64-21-23-66-25-27-68-29-31-70-33-35-72-37-39-74-41-43-76-45-47-78-49-51-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59-10-8-57-6-4-54/h4-51H2,1-3H3,(H,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUSCYIGSUBCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H106BrNO25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Boc-PEG23-bromide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Boc-PEG23-bromide, a heterobifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document outlines the core properties, applications, and detailed experimental protocols associated with this versatile molecule.

Core Properties of this compound

This compound is a specialized chemical linker characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a 23-unit polyethylene glycol (PEG) spacer, and a terminal bromide group. This unique structure provides a powerful tool for covalently linking molecules of interest.

PropertyValueSource(s)
Chemical Formula C₅₃H₁₀₆BrNO₂₅
Molecular Weight 1237.3 g/mol [1]
CAS Number 2252157-01-8[2]
Appearance White to off-white solid or powder
Purity Typically ≥95%
Solubility Soluble in DCM (Dichloromethane)
Storage Conditions -20°C, protected from moisture

Functional Roles of Molecular Components

The utility of this compound stems from the distinct properties of its constituent parts:

  • N-Boc Protected Amine : The Boc group serves as a robust protecting group for the primary amine. This allows for the selective reaction of the bromide end of the linker. The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent conjugation steps.

  • PEG23 Spacer : The 23-unit polyethylene glycol chain is a hydrophilic spacer that significantly increases the solubility of the molecule and any conjugate in aqueous media. This is a critical feature for biological applications. The PEG linker also provides a flexible and extended connection between two conjugated molecules, which can be crucial for maintaining the biological activity of the attached moieties.

  • Bromide Group : The terminal bromide is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This allows for the efficient covalent attachment of the linker to a variety of nucleophiles, such as amines, thiols, and hydroxyl groups present on biomolecules like proteins, peptides, or small molecule drugs.

Key Applications in Research and Drug Development

This compound is a valuable tool in several areas of biomedical research:

  • PROTAC® Development : This linker is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the flexible linker connecting the target-binding ligand and the E3 ligase ligand.

  • Bioconjugation and PEGylation : The process of covalently attaching PEG chains to biomolecules, known as PEGylation, is a well-established method to improve the pharmacokinetic properties of therapeutic agents. This compound can be used to PEGylate proteins, peptides, and other biologics, potentially increasing their solubility, stability, and circulation half-life while reducing immunogenicity.

  • Surface Modification : The linker can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and facilitate the attachment of targeting ligands for applications in drug delivery and diagnostics.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound. Researchers should optimize these protocols for their specific applications.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 DCM:TFA mixture).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by a suitable method such as TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To precipitate the deprotected product, add cold diethyl ether to the concentrated residue.

  • Collect the precipitate by filtration or decantation.

  • Dry the product under vacuum to yield the amine-PEG23-bromide as a TFA salt.

Nucleophilic Substitution with a Thiol-Containing Molecule (e.g., Cysteine residue on a protein)

This protocol outlines the conjugation of the bromide end of the linker to a thiol group.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein with an accessible cysteine residue)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.5)

  • Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of this compound in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Dissolve the thiol-containing molecule in the reaction buffer.

  • Add 2-3 equivalents of a non-nucleophilic base such as DIPEA to the reaction mixture.

  • Add a 1.0 to 1.5 molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

  • Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring. The reaction can be gently heated (e.g., 40-50°C) to increase the rate if necessary.

  • Monitor the reaction progress by a suitable technique such as LC-MS or SDS-PAGE (for proteins).

  • Once the reaction is complete, purify the conjugate to remove unreacted linker and other reagents using size-exclusion chromatography or another appropriate purification method.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes involving this compound.

G cluster_deprotection Boc Deprotection Workflow A This compound B Dissolve in DCM A->B C Add TFA (1:1 with DCM) B->C D React at RT for 1-2h C->D E Evaporate Solvent D->E F Precipitate with Diethyl Ether E->F G H2N-PEG23-bromide (TFA Salt) F->G G cluster_conjugation General Nucleophilic Substitution Workflow cluster_reactants A This compound C Reaction in appropriate buffer (e.g., PBS with DIPEA) A->C B Nucleophile (R-XH) (e.g., Protein-SH, Drug-NH2) B->C D React at RT for 4-24h C->D E Purification (e.g., Size-Exclusion Chromatography) D->E F N-Boc-PEG23-X-R (Conjugated Product) E->F G cluster_protac Logical Relationship in PROTAC Synthesis A Target Protein Ligand B This compound A->B Step 1: Conjugation D PROTAC Molecule A->D C E3 Ligase Ligand B->C Step 2: Deprotection & Conjugation B->D Forms Linker C->D

References

N-Boc-PEG23-bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

N-Boc-PEG23-bromide is a heterobifunctional linker molecule of significant interest in the fields of chemical biology, drug delivery, and proteomics. It features a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a terminal bromide. The 23-unit polyethylene glycol (PEG) chain imparts hydrophilicity, enhances bioavailability, and provides a flexible spacer arm for conjugating different molecules. This technical guide provides an in-depth overview of the chemical structure, a detailed plausible synthesis protocol, and key data for this compound.

Chemical Structure and Properties

This compound is characterized by a long-chain polyethylene glycol core, with a Boc-protected amine at one terminus and a bromine atom at the other. The hydrophilic nature of the PEG chain makes this linker soluble in a variety of aqueous and organic solvents.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C53H106BrNO25[3]
Molecular Weight 1237.3 g/mol
CAS Number 2252157-01-8
Appearance Varies (can be an oil or waxy solid)N/A
Solubility Soluble in water, DMSO, DCM, DMF
Storage -20°C

Synthesis of this compound

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Activation of Hydroxyl Group cluster_step2 Step 2: Bromination start N-Boc-PEG23-OH reagents1 Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) Dichloromethane (DCM) intermediate N-Boc-PEG23-OMs reagents1->intermediate Mesylation reagents2 Lithium Bromide (LiBr) Acetone product This compound reagents2->product Nucleophilic Substitution

References

The Bifunctional Nature of N-Boc-PEG23-bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, N-Boc-PEG23-bromide is a versatile heterobifunctional linker essential in the fields of bioconjugation, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). This in-depth guide explores the core characteristics of this compound, providing detailed experimental protocols and quantitative data to facilitate its effective use in research and development.

Core Attributes of this compound

This compound is a polyethylene glycol (PEG) linker characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a long 23-unit PEG chain, and a terminal bromide.[1][2] This unique structure imparts specific functionalities that can be sequentially addressed in chemical synthesis.[1]

  • Boc-Protected Amine: The Boc group serves as a stable protecting group for the terminal amine, preventing it from participating in unwanted side reactions.[1] It can be efficiently removed under mild acidic conditions to reveal a primary amine, which is then available for conjugation.[2]

  • PEG23 Spacer: The long, hydrophilic PEG chain significantly enhances the aqueous solubility and biocompatibility of the molecule and any conjugate it is attached to. In the context of drug development, this can improve the pharmacokinetic properties of a drug, such as increasing its circulation time in the body. The extended length of the PEG23 spacer is particularly relevant in applications like PROTACs, where it provides the necessary distance and flexibility for the two ends of the chimera to bind to their respective protein targets.

  • Terminal Bromide: The bromide atom is a good leaving group, making the end of the PEG chain susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the linker to a wide range of molecules, including proteins, peptides, and small molecule drugs.

Quantitative Data and Physicochemical Properties

For ease of comparison, the following tables summarize the key quantitative data for this compound, compiled from various suppliers.

PropertyValueReference(s)
Molecular Formula C53H106BrNO25
Molecular Weight 1237.3 g/mol
CAS Number 2252157-01-8
Purity ≥95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in DCM
Storage Conditions -20°C, protected from moisture and light

Experimental Protocols

The following protocols are representative examples for the key reactions involving N-Boc-PEG-bromide linkers. While these protocols are for analogous molecules, they provide a strong starting point for the use of this compound and can be adapted as needed.

Protocol 1: Boc Deprotection of the Terminal Amine

This procedure outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Methodology:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution (typically a 20-50% v/v solution of TFA in DCM).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and carefully add saturated aqueous NaHCO3 solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected H2N-PEG23-bromide as its TFA salt.

Protocol 2: Nucleophilic Substitution with a Phenolic Hydroxyl Group

This protocol details the conjugation of the bromide end of the linker to a molecule containing a phenolic hydroxyl group, a common step in the synthesis of PROTACs.

Materials:

  • Phenolic compound (e.g., a protein of interest ligand)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vessel suitable for heating

  • Magnetic stirrer and stir bar

Methodology:

  • To a solution of the phenolic compound (1.0 equivalent) in anhydrous DMF, add a suitable base such as K2CO3 (2-3 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 16-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired conjugate.

Mandatory Visualizations

Logical Relationship of this compound's Bifunctionality

A This compound B Boc-Protected Amine A->B Functional Group 1 C PEG23 Spacer A->C Linker Core D Terminal Bromide A->D Functional Group 2

Caption: Core components of the this compound molecule.

Experimental Workflow for PROTAC Synthesis

cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A N-Boc-PEG23-Br C Nucleophilic Substitution A->C B Protein of Interest (POI) Ligand (with nucleophile, e.g., -OH) B->C D Boc-PEG23-POI C->D E Boc Deprotection (Acidic Conditions) D->E F H2N-PEG23-POI E->F H Amide Coupling F->H G E3 Ligase Ligand (with carboxylic acid) G->H I Final PROTAC Molecule H->I

Caption: A typical workflow for synthesizing a PROTAC molecule.

References

The Role and Reactivity of the Bromide Group in N-Boc-PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the chemical properties, reactivity, and application of N-Boc-PEG-Bromide linkers, a critical class of reagents in modern drug development and bioconjugation. Tailored for researchers, scientists, and professionals in the field, this document details the strategic importance of the terminal bromide group, providing a foundation for its successful implementation in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to N-Boc-PEG-Br Linkers

N-Boc-PEG-Bromide (BocNH-PEG-Br) linkers are heterobifunctional molecules that serve as versatile connectors in chemical biology and pharmaceutical sciences.[1] Their structure is defined by three key components:

  • A tert-Butyloxycarbonyl (t-Boc) protected amine: This group provides a stable, masked primary amine, allowing for controlled, stepwise conjugation strategies. The Boc group is resistant to many reaction conditions but can be efficiently removed under mild acidic conditions.[2][3]

  • A Polyethylene Glycol (PEG) spacer: The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, improves pharmacokinetic properties, and provides a flexible bridge between the two conjugated molecules.[2][4]

  • A terminal bromide group: This functional group is a key reactive handle. The bromide atom is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack.

This unique combination of features allows for a modular and strategic approach to the synthesis of advanced therapeutic agents.

Core Reactivity of the Bromide Group

The utility of N-Boc-PEG-Br linkers is primarily derived from the reactivity of the terminal alkyl bromide. The bromide is a very good leaving group, facilitating nucleophilic substitution reactions, which are the cornerstone of its application in bioconjugation.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond.

Key features of this reactivity include:

  • Excellent Leaving Group: The bromide ion (Br-) is a stable species, making it an efficient leaving group that readily departs during the substitution reaction.

  • Reaction with Nucleophiles: The bromide group readily reacts with a variety of nucleophiles. Thiols (from cysteine residues in proteins or small molecules) are particularly effective, forming stable thioether bonds. Other common nucleophiles include amines, phenols, and alcohols, though reaction conditions may need to be optimized for weaker nucleophiles.

  • Controlled Conjugation: The presence of the Boc-protecting group on the other end of the linker ensures that the amine does not interfere with the nucleophilic substitution at the bromide site, enabling a controlled and sequential conjugation strategy.

The general mechanism for the nucleophilic substitution at the bromide terminus is illustrated below.

Caption: Nucleophilic substitution (SN2) reaction at the bromide group.

Applications in Drug Development

The unique properties of N-Boc-PEG-Br linkers make them highly valuable in the development of sophisticated therapeutics.

  • PROTACs: In the synthesis of PROTACs, the linker connects a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The terminal bromide allows for covalent attachment to a nucleophilic handle on one of the ligands. After this initial conjugation, the Boc group is removed to reveal a primary amine, which is then coupled to the second ligand, completing the PROTAC structure.

  • Antibody-Drug Conjugates (ADCs): These linkers can be used to attach a cytotoxic payload to a monoclonal antibody. For instance, the bromide can react with a thiol group on a cysteine residue of the antibody. Following deprotection, the newly exposed amine can be conjugated to the drug molecule.

The general workflow for synthesizing a PROTAC using an N-Boc-PEG-Br linker is outlined below.

G Ligand1 POI Ligand (with Nucleophile) Step1 First Conjugation (SN2 Reaction) Ligand1->Step1 Linker N-Boc-PEG-Br Linker->Step1 Intermediate POI-Linker-Boc Step1->Intermediate Step2 Boc Deprotection (Acidic Conditions) Intermediate->Step2 Deprotected POI-Linker-NH2 Step2->Deprotected Step3 Second Conjugation (Amide Coupling) Deprotected->Step3 Ligand2 E3 Ligase Ligand (Activated) Ligand2->Step3 PROTAC Final PROTAC (POI-Linker-E3) Step3->PROTAC

Caption: General workflow for PROTAC synthesis using N-Boc-PEG-Br.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the synthesis and application of N-Boc-PEG-Br linkers, compiled from established protocols. These values are illustrative and may require optimization for specific substrates.

Table 1: Synthesis of t-Boc-N-amido-PEG10-Br from -OH Precursor

Reagent/ConditionQuantity/SettingPurpose
t-Boc-N-amido-PEG10-OH1.0 eqStarting Material
Triethylamine (Et3N)2.2 eqBase
Methanesulfonyl Chloride (MsCl)1.7 eqMesylation Agent
Lithium Bromide (LiBr)5.0 eqBromide Source
SolventAnhydrous DCM, then AcetoneReaction Medium
Temperature0 °C to Room Temp.Control Reactivity
Reaction Time3-4 hours (Mesylation), Overnight (Bromination)Drive to Completion

Table 2: Alkylation of Phenolic Ligand for PROTAC Synthesis

Reagent/ConditionQuantity/SettingPurpose
Phenolic Ligand (e.g., JQ1)1.0 eqSubstrate
t-Boc-N-amido-PEG10-Br1.2 eqAlkylating Agent
Potassium Carbonate (K2CO3)3.0 eqBase
SolventAnhydrous DMFReaction Medium
Temperature60 °CIncrease Reaction Rate
Reaction Time16 hoursDrive to Completion

Table 3: Boc Group Deprotection

Reagent/ConditionQuantity/SettingPurpose
Boc-Protected Conjugate1.0 eqSubstrate
Trifluoroacetic Acid (TFA)20-95% (v/v)Deprotection Agent
SolventDichloromethane (DCM)Reaction Medium
TemperatureRoom TemperatureMild Deprotection
Reaction Time1-2 hoursDrive to Completion

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving N-Boc-PEG-Br linkers.

Protocol 1: Synthesis of t-Boc-N-amido-PEG-Br from Alcohol Precursor

This protocol is adapted from a common synthetic route for converting a terminal hydroxyl group to a bromide.

  • Mesylation:

    • Dissolve t-Boc-N-amido-PEG-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen or argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et3N, 2.2 eq) to the solution.

    • Slowly add methanesulfonyl chloride (MsCl, 1.7 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Bromination:

    • Dissolve the crude mesylated intermediate in acetone.

    • Add lithium bromide (LiBr, 5.0 eq) to the solution.

    • Stir the reaction overnight at room temperature.

    • Remove the acetone under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by flash column chromatography on silica gel.

Protocol 2: PROTAC Synthesis via Alkylation of a Phenolic Ligand

This protocol details the conjugation of the linker to a ligand containing a phenolic hydroxyl group, a key step in PROTAC synthesis.

  • Reaction Setup:

    • To a solution of the phenolic ligand (e.g., (+)-JQ1, 1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 3.0 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add a solution of t-Boc-N-amido-PEG-Br (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction and Workup:

    • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

    • Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product (the JQ1-linker intermediate) by flash column chromatography.

Protocol 3: Solid-Phase Synthesis of a PROTAC

This protocol outlines a streamlined approach for PROTAC assembly using a solid support.

  • Ligand Immobilization:

    • Swell an appropriate resin (e.g., aminomethylated polystyrene) in DMF.

    • Couple the first ligand (e.g., a carboxylic acid-functionalized E3 ligase ligand like pomalidomide, 3 eq.) to the resin using a coupling agent like HATU (3 eq.) and a base like DIPEA (6 eq.) in DMF. Shake for 16 hours at room temperature.

  • Linker Attachment:

    • Wash the resin thoroughly.

    • To the resin, add a solution of t-Boc-N-amido-PEG-Br (2 eq.) and a base such as DIPEA (4 eq.) in DMF.

    • Shake the mixture at room temperature for 24 hours.

  • Boc Deprotection:

    • Wash the resin thoroughly.

    • Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group.

    • Wash the resin with DCM and neutralize with a 10% DIPEA solution in DCM.

  • Second Ligand Coupling and Cleavage:

    • Couple the second ligand (e.g., a POI ligand with a carboxylic acid, 3 eq.) using HATU (3 eq.) and DIPEA (6 eq.) in DMF. Shake for 16 hours.

    • Wash and dry the resin.

    • Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

    • Purify the final product using preparative HPLC.

Conclusion

N-Boc-PEG-Bromide linkers are powerful and versatile tools in chemical biology and drug discovery. The high reactivity of the terminal bromide group as an electrophile in nucleophilic substitution reactions, combined with the strategic placement of a Boc-protected amine and the beneficial properties of the PEG spacer, enables the controlled and efficient synthesis of complex bioconjugates. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging these linkers to their full potential in the development of next-generation therapeutics like PROTACs and ADCs.

References

An In-depth Technical Guide on the Hydrophilic Properties of the PEG23 Spacer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and the PEG23 Spacer

PEGylation is a widely adopted strategy in drug development that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules.[1][2][3][4] This process is designed to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals, including proteins, peptides, and small molecules.[1] The addition of a PEG spacer can improve a drug's solubility, increase its stability, prolong its circulation half-life, and reduce its immunogenicity.

The term "PEG23" refers to a discrete PEG linker containing 23 ethylene glycol units. Unlike polydisperse PEGs, which consist of a mixture of different chain lengths, a discrete PEG spacer like PEG23 has a defined molecular weight and structure. This monodispersity is crucial for the precise control over the physicochemical properties of the resulting bioconjugate, leading to better-defined and more consistent therapeutic products.

The core of the PEG23 spacer's utility lies in its pronounced hydrophilic (water-attracting) nature. The repeating ethylene oxide units (−CH₂−CH₂−O−) readily form hydrogen bonds with water molecules, creating a hydration shell around the conjugated molecule. This hydration shell is fundamental to the beneficial effects of PEGylation.

Core Hydrophilic Properties of the PEG23 Spacer

The hydrophilic characteristics of the PEG23 spacer significantly influence the overall properties of the molecule to which it is attached. These properties are a direct result of the chemical structure of the polyethylene glycol chain.

Key Hydrophilic Attributes:

  • Enhanced Aqueous Solubility: A primary advantage of incorporating a PEG23 spacer is the significant increase in the hydrophilicity and aqueous solubility of the conjugated molecule. This is particularly beneficial for hydrophobic drugs that would otherwise have poor solubility, leading to challenges in formulation and delivery. The hydrophilic PEG chain effectively counteracts the hydrophobic nature of the payload, improving its overall solubility in aqueous environments.

  • Formation of a Hydration Shell: The ethylene oxide units of the PEG23 spacer coordinate with two to three water molecules each. This results in the formation of a dynamic hydration shell around the bioconjugate. This shell increases the hydrodynamic volume of the molecule, which is the effective volume it occupies in solution.

  • Reduced Immunogenicity and Antigenicity: The hydration shell created by the PEG23 spacer can mask immunogenic epitopes on the surface of therapeutic proteins. This "stealth" effect reduces the recognition of the bioconjugate by the immune system, thereby lowering the risk of an immune response.

  • Improved Pharmacokinetics: The increased hydrodynamic size resulting from the PEG23 spacer and its hydration shell reduces renal clearance. This leads to a longer circulation half-life in the bloodstream, allowing for less frequent dosing.

  • Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG23 spacer minimizes non-specific interactions with other proteins and cell surfaces. This can lead to improved targeting and reduced off-target side effects.

Quantitative Data on PEG23 Spacer Properties

The following table summarizes the key quantitative properties of a typical PEG23 spacer. It is important to note that the exact molecular weight and formula can vary slightly depending on the terminal functional groups.

PropertyValueReference
Number of PEG Units 23
Molecular Formula (example) C49H99NO25 (for Amino-PEG23-acid)
Molecular Weight (example) ~1102.31 g/mol (for Amino-PEG23-acid)
Solubility Soluble in water, DMSO, DMF, DCM

Experimental Protocols for Characterizing Hydrophilicity

Several experimental techniques can be employed to characterize the hydrophilic properties of a PEG23 spacer and its impact on a bioconjugate.

Measurement of Aqueous Solubility

Objective: To quantify the increase in solubility of a hydrophobic molecule after conjugation with a PEG23 spacer.

Methodology:

  • Preparation of Samples: Prepare saturated solutions of both the unconjugated hydrophobic molecule and the PEG23-conjugated molecule in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Gently agitate the solutions at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the saturated solutions at high speed to pellet any undissolved material.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved molecule using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific colorimetric assay.

  • Comparison: Compare the measured solubility of the conjugated molecule to that of the unconjugated molecule to determine the fold-increase in solubility imparted by the PEG23 spacer.

Determination of the Partition Coefficient (LogD)

Objective: To assess the relative hydrophilicity of a molecule by measuring its distribution between an aqueous and an organic phase. A more negative LogD value indicates greater hydrophilicity.

Methodology:

  • Phase System: A common system is n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • Procedure:

    • Dissolve a known amount of the test compound (either conjugated or unconjugated) in a pre-saturated mixture of n-octanol and PBS.

    • Vortex the mixture vigorously to ensure thorough mixing and allow the compound to partition between the two phases.

    • Separate the two phases by centrifugation.

    • Measure the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Characterization of PEGylated Molecules by LC/MS

Objective: To confirm the successful conjugation of the PEG23 spacer and to characterize the resulting bioconjugate.

Methodology:

  • Sample Preparation: The PEGylated product may require purification to remove unreacted starting materials.

  • Liquid Chromatography (LC): Employ a suitable LC method, such as reversed-phase or size-exclusion chromatography, to separate the PEGylated molecule from other components.

  • Mass Spectrometry (MS): The eluent from the LC is introduced into a mass spectrometer to determine the molecular weight of the PEGylated product. This confirms the successful addition of the PEG23 spacer.

  • Tandem Mass Spectrometry (MS/MS): For more detailed structural information, tandem MS can be used to fragment the molecule and identify the site of PEGylation.

Visualization of Concepts

Signaling Pathways and Experimental Workflows

The hydrophilic properties of the PEG23 spacer are fundamental to its function in various applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Logical Flow of PEG23 Spacer Benefits in Bioconjugation

The following diagram illustrates the cascading advantages of incorporating a hydrophilic PEG23 spacer into a bioconjugate.

PEG23_Benefits PEG23 PEG23 Spacer Hydrophilicity Enhanced Hydrophilicity PEG23->Hydrophilicity Solubility Increased Aqueous Solubility Hydrophilicity->Solubility Hydration Formation of Hydration Shell Hydrophilicity->Hydration Bioavailability Enhanced Bioavailability Solubility->Bioavailability PK Improved Pharmacokinetics Hydration->PK Immunogenicity Reduced Immunogenicity Hydration->Immunogenicity Clearance Reduced Renal Clearance PK->Clearance PEGylation_Workflow start Protein & PEG23-Linker conjugation Bioconjugation Reaction start->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization purification->characterization lcms LC-MS/MS characterization->lcms Structure sds SDS-PAGE characterization->sds Purity & MW activity Biological Activity Assay characterization->activity Function end Characterized Bioconjugate lcms->end sds->end activity->end

References

Technical Guide: N-Boc-PEG23-bromide (CAS No. 2252157-01-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-PEG23-bromide, a key reagent in the development of targeted protein degraders. The information is compiled for professionals in research and drug development, with a focus on its application in Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a heterobifunctional linker molecule. It features a tert-butyloxycarbonyl (Boc) protected amine and a terminal bromide, connected by a 23-unit polyethylene glycol (PEG) chain.[1][2][3] This structure provides a versatile tool for covalently linking two different molecular entities, a core requirement in the synthesis of PROTACs.[4]

PropertyValueSource(s)
CAS Number 2252157-01-8
Chemical Name This compound
Molecular Formula C53H106BrNO25
Molecular Weight 1237.32 g/mol
Purity ≥95%
Appearance White to off-white solid-
Solubility Soluble in DCM (Dichloromethane)-
Storage Conditions -20°C

Application in PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The PEG chain of this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

General Principles of PROTAC Synthesis

The synthesis of PROTACs using this compound is a modular process. It involves the sequential coupling of the linker with the E3 ligase ligand and the target protein ligand. The Boc-protected amine allows for controlled, directional synthesis, while the terminal bromide serves as a reactive handle for nucleophilic substitution.

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling E3_Ligand E3 Ligase Ligand (with nucleophile, e.g., -OH, -NH2) E3_Linker E3 Ligand-Linker-Boc E3_Ligand->E3_Linker Nucleophilic Substitution Linker This compound Linker->E3_Linker Deprotection Boc Deprotection (e.g., TFA in DCM) E3_Linker->Deprotection E3_Linker_NH2 E3 Ligand-Linker-NH2 Deprotection->E3_Linker_NH2 Final_PROTAC Final PROTAC E3_Linker_NH2->Final_PROTAC Amide Bond Formation Target_Ligand Target Protein Ligand (with -COOH) Target_Ligand->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of PROTACs using a Boc-protected PEG-bromide linker. These protocols are for reference only and may require optimization for specific ligands.

Protocol 1: Coupling of this compound with a Phenolic Ligand

This protocol describes the alkylation of a phenolic hydroxyl group on a target protein ligand or an E3 ligase ligand.

Reagents and Materials:

  • Phenolic ligand (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Potassium carbonate (K2CO3, 2-3 eq) or Cesium carbonate (Cs2CO3, 1.5-2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the phenolic ligand in the anhydrous solvent under an inert atmosphere.

  • Add the base (K2CO3 or Cs2CO3) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, monitoring by LC-MS.

  • Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the terminal amine.

Reagents and Materials:

  • Boc-protected intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Cool the solution to 0 °C.

  • Add TFA (typically 20-50% v/v) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction for completion by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt can often be used in the next step without further purification.

Protocol 3: Amide Coupling

This protocol describes the formation of an amide bond between the deprotected linker-ligand intermediate and a carboxylic acid-functionalized ligand.

Reagents and Materials:

  • Amine-functionalized intermediate (1.0 eq)

  • Carboxylic acid-functionalized ligand (1.1 eq)

  • HATU (1.2 eq) or a similar peptide coupling reagent

  • DIPEA (3.0 eq) or another non-nucleophilic base

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized intermediate to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC, containing the this compound derived linker, facilitates the degradation of a target protein through the ubiquitin-proteasome pathway.

PROTAC_MoA POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin PolyUb Polyubiquitinated POI Ub->PolyUb Ubiquitination Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Protein (Amino Acids) Proteasome->Degraded

Mechanism of PROTAC-mediated protein degradation.

The PROTAC molecule acts as a bridge, bringing the target protein of interest into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, resulting in polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the proteasome.

References

Methodological & Application

Application Notes and Protocols for Utilizing N-Boc-PEG23-bromide as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2][3]

N-Boc-PEG23-bromide is a high-purity, monodisperse polyethylene glycol (PEG) linker that offers significant advantages in PROTAC design. The extended 23-unit PEG chain imparts increased hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[4][5] The terminal N-Boc protected amine and bromide functionalities allow for versatile and sequential conjugation to the E3 ligase ligand and the POI ligand, respectively. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Key Advantages of this compound Linker

  • Enhanced Solubility and Permeability: The long, hydrophilic PEG chain can improve the aqueous solubility of often lipophilic PROTACs, potentially leading to improved bioavailability.

  • Extended Reach and Flexibility: The substantial length of the PEG23 linker provides significant flexibility and a long reach, which can be crucial for enabling the formation of a productive ternary complex between the POI and the E3 ligase, especially for targets with challenging topographies.

  • Reduced Non-specific Binding: The PEG chain can shield the PROTAC from non-specific interactions, potentially reducing off-target effects.

  • Versatile Synthesis: The N-Boc and bromide functional groups allow for straightforward and controlled sequential conjugation using well-established chemical reactions.

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The overall workflow for developing a PROTAC using this compound encompasses synthesis, characterization, and biological evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the synthesis of a PROTAC by first conjugating the this compound linker to a POI ligand containing a nucleophilic group (e.g., a phenol or amine), followed by deprotection of the Boc group and subsequent amide coupling to an E3 ligase ligand containing a carboxylic acid.

Step 1: Conjugation of this compound to the POI Ligand

  • Reagents and Materials:

    • POI ligand with a nucleophilic handle (e.g., -OH, -NH2) (1.0 eq)

    • This compound (1.2 eq)

    • Potassium carbonate (K2CO3) or a suitable non-nucleophilic base (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add the base (e.g., K2CO3) and stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-Linker-Boc intermediate.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • POI-Linker-Boc intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the POI-Linker-Boc intermediate in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Reagents and Materials:

    • POI-Linker-NH2 intermediate (1.0 eq)

    • E3 ligase ligand with a carboxylic acid (1.1 eq)

    • HATU or a similar peptide coupling reagent (1.2 eq)

    • DIPEA or another suitable base (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add the POI-Linker-NH2 intermediate to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, work up the reaction as described in Step 1.

    • Purify the final PROTAC by preparative HPLC.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start POI Ligand (-OH/-NH2) + N-Boc-PEG23-Br Step1 Step 1: Linker Conjugation (Base, DMF) Start->Step1 Intermediate1 POI-Linker-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 POI-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling (E3 Ligase-COOH, HATU, DIPEA) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: PROTAC Synthesis Workflow via Amide Coupling.

Protocol 2: Biological Evaluation - Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Materials:

    • Cell line expressing the POI

    • Synthesized PROTAC

    • Vehicle control (e.g., DMSO)

    • Cell culture reagents

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein amounts and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Block the membrane with blocking buffer for 1 hour.

      • Incubate with primary antibodies (anti-POI and anti-loading control) overnight at 4 °C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane and detect the signal using a chemiluminescent substrate.

    • Data Analysis:

      • Quantify band intensities using densitometry software.

      • Normalize the POI band intensity to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Evaluation_Workflow cluster_evaluation Biological Evaluation Workflow Cell_Treatment Treat Cells with PROTAC (Dose-Response) Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis Western_Blot SDS-PAGE and Western Blot Cell_Lysis->Western_Blot Detection Antibody Incubation and Detection Western_Blot->Detection Data_Analysis Densitometry and Data Analysis Detection->Data_Analysis Results Determine DC50 and Dmax Data_Analysis->Results

Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The optimal linker length for a PROTAC is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. While specific data for PROTACs utilizing a PEG23 linker is not extensively published, the following table summarizes representative data for PROTACs with varying linker lengths targeting the well-characterized bromodomain-containing protein 4 (BRD4). This data illustrates the critical impact of linker length on degradation potency.

PROTACTargetE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ARV-825 BRD4CRBNPEG/Alkyl~131>95
PROTAC 1 BRD4VHLPEG12<500~90
PROTAC 2 BRD4VHLPEG15<500~90
TBK1 Degrader TBK1VHLAlkyl/Ether21396
TBK1 Degrader TBK1VHLAlkyl/Ether2929276

Note: This table presents data for PROTACs with various linker compositions and lengths to highlight the importance of linker optimization. The performance of a PROTAC with a PEG23 linker would need to be experimentally determined for the specific target of interest.

Conclusion

This compound is a valuable and versatile tool for the synthesis of PROTACs. Its extended and hydrophilic nature can impart favorable physicochemical properties to the final molecule, potentially leading to enhanced efficacy. The provided protocols offer a robust framework for the synthesis and biological evaluation of PROTACs incorporating this long-chain PEG linker. Researchers are encouraged to adapt and optimize these protocols for their specific target and E3 ligase combination to fully harness the potential of this promising therapeutic modality.

References

Application Notes and Protocols for N-Boc-PEG23-bromide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. N-Boc-PEG23-bromide is a heterobifunctional linker that offers several advantages in ADC development. The long, hydrophilic polyethylene glycol (PEG) chain, consisting of 23 PEG units, enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[1][2] This can lead to reduced aggregation, improved pharmacokinetics, and the potential for higher drug-to-antibody ratios (DARs).[1][2][3]

The this compound linker features two distinct reactive ends:

  • A bromide group , which serves as a good leaving group for nucleophilic substitution, allowing for the attachment of a drug payload.

  • A tert-butyloxycarbonyl (Boc)-protected amine , which, after deprotection, provides a primary amine for conjugation to the antibody.

This application note provides a detailed protocol for the synthesis of an ADC using the this compound linker. It covers the conjugation of the payload to the linker, the deprotection of the Boc group, and the final conjugation to a monoclonal antibody. Additionally, it outlines methods for the purification and characterization of the resulting ADC.

Signaling Pathways and Mechanism of Action

ADCs exert their cytotoxic effects by delivering a potent payload to antigen-expressing target cells. The general mechanism of action is depicted in the signaling pathway diagram below.

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following sections provide a detailed, step-by-step protocol for each stage of the synthesis.

Part 1: Synthesis of the Drug-Linker Intermediate

This part of the protocol describes the conjugation of a cytotoxic payload to the this compound linker via nucleophilic substitution of the bromide group. This is followed by the deprotection of the Boc group to yield a primary amine.

Workflow for Drug-Linker Synthesis

Drug_Linker_Workflow Start This compound + Drug-Nucleophile Step1 Step 1: Conjugation (Nucleophilic Substitution) Start->Step1 Intermediate N-Boc-PEG23-Drug Step1->Intermediate Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate->Step2 Final_Product H2N-PEG23-Drug Step2->Final_Product

Caption: Workflow for the synthesis of the amine-functionalized drug-linker.

Materials:

  • This compound

  • Cytotoxic payload with a nucleophilic group (e.g., amine, thiol, or hydroxyl)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., acetonitrile, water)

  • Reverse-phase HPLC system for purification

Protocol:

  • Payload Conjugation: a. Dissolve the cytotoxic payload (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF or DMSO. b. Add a suitable base (e.g., DIPEA, 3 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to facilitate the reaction, depending on the reactivity of the nucleophile. d. Monitor the reaction progress by LC-MS or TLC. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude N-Boc-PEG23-Drug conjugate by flash chromatography or preparative HPLC.

  • Boc Deprotection: a. Dissolve the purified N-Boc-PEG23-Drug in a 1:1 mixture of DCM and TFA. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS until the starting material is consumed. d. Remove the solvent and excess TFA under reduced pressure. e. Dissolve the residue in a minimal amount of organic solvent and precipitate the deprotected product by adding a non-polar solvent like diethyl ether. f. Alternatively, perform an aqueous workup by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. g. Confirm the identity and purity of the final H2N-PEG23-Drug linker by LC-MS and NMR.

Part 2: Antibody Conjugation

This part of the protocol describes the conjugation of the amine-functionalized drug-linker to the monoclonal antibody. This is typically achieved by targeting the carboxyl groups of aspartic or glutamic acid residues on the antibody, after activation.

Workflow for Antibody-Drug Conjugation

ADC_Conjugation_Workflow Antibody Monoclonal Antibody (mAb) Activation Carboxyl Group Activation (EDC/NHS) Antibody->Activation Activated_mAb Activated mAb Activation->Activated_mAb Conjugation Amide Bond Formation Activated_mAb->Conjugation Drug_Linker H2N-PEG23-Drug Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC / HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: General workflow for the conjugation of an amine-containing drug-linker to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • H2N-PEG23-Drug (from Part 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation buffer (e.g., MES buffer, pH 6.0)

  • Quenching buffer (e.g., Tris buffer or glycine)

  • Size-Exclusion Chromatography (SEC) system for purification

  • Hydrophobic Interaction Chromatography (HIC) system for characterization

Protocol:

  • Antibody Preparation: a. Exchange the buffer of the mAb solution to the conjugation buffer (e.g., MES buffer, pH 6.0) using a desalting column or diafiltration. b. Adjust the concentration of the mAb to 5-10 mg/mL.

  • Carboxyl Group Activation: a. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the conjugation buffer. b. Add EDC (e.g., 50-fold molar excess) and NHS (e.g., 50-fold molar excess) to the mAb solution. c. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: a. Dissolve the H2N-PEG23-Drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer. b. Add the drug-linker solution to the activated mAb solution. A molar excess of the drug-linker (e.g., 10-20 fold) is typically used. The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid antibody denaturation. c. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching: a. Quench the reaction by adding a quenching buffer (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted activated carboxyl groups. b. Incubate for 30 minutes at room temperature.

Part 3: ADC Purification and Characterization

This part of the protocol describes the purification of the ADC from unreacted drug-linker and unconjugated antibody, followed by characterization to determine the drug-to-antibody ratio (DAR) and purity.

Protocol:

  • Purification: a. Purify the crude ADC mixture using a pre-equilibrated Size-Exclusion Chromatography (SEC) column to remove excess drug-linker and other small molecule impurities. b. Collect the fractions corresponding to the monomeric ADC. c. If separation of different DAR species is desired, Hydrophobic Interaction Chromatography (HIC) can be employed.

  • Characterization: a. Drug-to-Antibody Ratio (DAR) Determination: i. UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at 280 nm and the specific wavelength for the payload, respectively. The DAR can then be calculated using the Beer-Lambert law. This method provides an average DAR for the ADC population. ii. Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas of the different species can be used to calculate the average DAR and assess the distribution of drug-loaded species. iii. Mass Spectrometry (LC-MS): For a more precise determination of the DAR and distribution, the ADC can be analyzed by LC-MS after reduction to separate the light and heavy chains.

    b. Purity and Aggregation Analysis: i. Size-Exclusion Chromatography (SEC)-HPLC: Analyze the purified ADC by analytical SEC to determine the percentage of monomer, aggregates, and fragments.

Data Presentation

The use of a long PEG linker like PEG23 is expected to have a significant impact on the pharmacokinetic properties of the resulting ADC. The following tables summarize representative data from literature on how PEG linker length can influence key ADC parameters.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)Reference
ADC-PayloadXNon-PEGylated350.45Illustrative Data
ADC-PayloadXPEG4500.32Illustrative Data
ADC-PayloadXPEG12650.23Illustrative Data
ADC-PayloadXPEG24800.18Illustrative Data

Note: Data is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

ADC ConstructLinker LengthTarget Cell LineIC50 (nM)Reference
anti-CD30-MMAEPEG0Karpas 2990.1Illustrative Data
anti-CD30-MMAEPEG8Karpas 2990.1Illustrative Data
anti-CD30-MMAEPEG24Karpas 2990.12Illustrative Data
Affibody-MMAENo PEGNCI-N87~1Illustrative Data
Affibody-MMAE4 kDa PEGNCI-N87~4.5Illustrative Data
Affibody-MMAE10 kDa PEGNCI-N87~22Illustrative Data

Note: The impact of PEG linker length on in vitro potency can be context-dependent and may vary based on the targeting moiety, payload, and cell line.

Conclusion

The this compound linker is a valuable tool for the development of antibody-drug conjugates, particularly for those with hydrophobic payloads. The protocols outlined in this application note provide a comprehensive guide for the synthesis, purification, and characterization of ADCs using this linker. The long PEG chain is expected to improve the solubility and pharmacokinetic profile of the ADC, potentially leading to a more effective and safer therapeutic. Researchers should carefully optimize the reaction conditions and purification methods for their specific antibody and payload to achieve the desired product quality and yield.

References

Application Notes and Protocols for N-Boc-PEG23-bromide in Therapeutic Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, improved stability, and increased solubility. N-Boc-PEG23-bromide is a heterobifunctional PEGylation reagent that offers a controlled and stepwise approach to protein modification. It features a terminal bromide for covalent attachment to nucleophilic residues on the protein and a Boc-protected amine, which allows for subsequent deprotection and further conjugation or can serve to modulate the overall charge of the final conjugate.

This document provides detailed application notes and protocols for the use of this compound for the PEGylation of a model therapeutic protein, Interferon-alpha (IFN-α).

Chemical Properties of this compound

PropertyValue
Molecular Formula C53H106BrNO25
Molecular Weight 1237.3 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Reactive Group Bromide (-Br)
Protecting Group tert-Butyloxycarbonyl (Boc)

Principle of the Method

The PEGylation of a therapeutic protein with this compound involves a two-step process. First, the bromide group of the PEG reagent reacts with a nucleophilic side chain on the protein, typically a thiol group from a cysteine residue or an amino group from a lysine residue, to form a stable covalent bond. This reaction is followed by an optional deprotection step where the Boc group is removed under acidic conditions to yield a free amine.

Experimental Protocols

Materials
  • Therapeutic Protein (e.g., Recombinant Human Interferon-alpha)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5 for targeting lysine residues; 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0-7.5 for targeting cysteine residues.

  • Boc-Deprotection Solution: 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4 M HCl in dioxane.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification Buffers: As required for chromatography (e.g., phosphate buffers of varying ionic strength for IEX, PBS for SEC).

  • Analytical Reagents and Equipment: SDS-PAGE gels and reagents, SEC-HPLC and IEX-HPLC columns, mass spectrometer.

Protocol 1: PEGylation of Interferon-alpha via Lysine Residues
  • Protein Preparation: Dissolve Interferon-alpha in the reaction buffer (pH 8.0) to a final concentration of 1-5 mg/mL.

  • PEGylation Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will result in a 5 to 20-fold molar excess over the protein in the final reaction mixture.

  • PEGylation Reaction: Add the this compound solution to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Boc-Deprotection (Optional):

    • Lyophilize the quenched reaction mixture.

    • Resuspend the lyophilized powder in the Boc-deprotection solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the deprotection solution by evaporation under a stream of nitrogen.

    • Immediately resolubilize the protein in a neutral buffer.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) to remove unreacted PEG and quenching reagents, followed by ion-exchange chromatography (IEX) to separate mono-, di-, and poly-PEGylated species from the unreacted protein.

  • Characterization: Analyze the purified fractions by SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm the molecular weight, purity, and degree of PEGylation.

Protocol 2: Site-Specific PEGylation of Interferon-alpha via an Engineered Cysteine Residue

This protocol assumes the presence of a free cysteine residue for site-specific modification.

  • Protein Preparation: If necessary, reduce any disulfide bonds involving the target cysteine using a mild reducing agent like TCEP. Immediately exchange the buffer to the reaction buffer (pH 7.2) using a desalting column to remove the reducing agent. Adjust the protein concentration to 1-5 mg/mL.

  • PEGylation Reagent Preparation: Prepare the this compound solution as described in Protocol 1.

  • PEGylation Reaction: Add a 3 to 10-fold molar excess of the this compound solution to the protein solution. Incubate for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the cysteine.

  • Quenching the Reaction: Quench the reaction with a thiol-containing reagent such as N-acetylcysteine or L-cysteine at a final concentration of 50 mM.

  • Boc-Deprotection (Optional): Follow the procedure described in Protocol 1.

  • Purification: Purify the site-specifically PEGylated protein using SEC followed by IEX or hydrophobic interaction chromatography (HIC) to separate the mono-PEGylated conjugate.

  • Characterization: Characterize the purified product as described in Protocol 1. Peptide mapping can be used to confirm the site of PEGylation.

Data Presentation

Table 1: Expected Quantitative Outcomes of Interferon-alpha PEGylation

ParameterUnmodified IFN-αPEGylated IFN-α (Expected Range)Analytical Method(s)
Purity >95%>95%SEC-HPLC, RP-HPLC
PEGylation Efficiency N/A40-70% (for mono-PEGylated)SDS-PAGE, IEX-HPLC, Mass Spectrometry
In Vitro Bioactivity 100%30-80%Cell-based proliferation assay, antiviral activity assay
In Vivo Half-life ~2-5 hours20-50 hoursPharmacokinetic studies in animal models
Immunogenicity PotentialReducedELISA for anti-IFN-α antibodies

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_modification Post-Reaction Modification cluster_purification Purification cluster_analysis Characterization protein_prep Therapeutic Protein (e.g., IFN-α) pegylation PEGylation Reaction protein_prep->pegylation peg_prep This compound Solution peg_prep->pegylation quenching Quenching pegylation->quenching deprotection Boc-Deprotection (Optional) quenching->deprotection sec Size-Exclusion Chromatography (SEC) deprotection->sec iex Ion-Exchange Chromatography (IEX) sec->iex sds_page SDS-PAGE iex->sds_page hplc SEC/IEX-HPLC iex->hplc ms Mass Spectrometry iex->ms bioassay Bioactivity Assay iex->bioassay

Caption: Experimental workflow for protein PEGylation.

Interferon-alpha Signaling Pathway

Caption: Interferon-alpha signaling pathway.

Application Notes and Protocols: Surface Modification of Nanoparticles with N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in the development of advanced drug delivery systems. PEGylation confers a hydrophilic "stealth" layer to the nanoparticle surface, which can significantly enhance their in vivo performance. This modification reduces protein adsorption (opsonization), minimizes recognition and clearance by the mononuclear phagocyte system (MPS), and consequently prolongs systemic circulation time.[1][2] The N-Boc-PEG23-bromide is a heterobifunctional linker ideal for this purpose. It features a terminal bromide group for covalent attachment to nanoparticles and a tert-butyloxycarbonyl (Boc) protected amine. This Boc-protecting group offers a strategic advantage, as it can be removed under mild acidic conditions to expose a primary amine. This amine then serves as a versatile handle for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes, enabling the creation of multifunctional nanocarriers.

These application notes provide a comprehensive guide to the surface modification of nanoparticles using this compound, including detailed experimental protocols, representative quantitative data, and visual workflows to facilitate the design and execution of your experiments.

Quantitative Data Summary

Successful surface modification can be quantitatively assessed by monitoring key physicochemical properties of the nanoparticles at each stage of the functionalization process. The following tables provide representative data for a model 100 nm nanoparticle system.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles100 ± 5< 0.15-25 ± 3
Thiol-Functionalized Nanoparticles102 ± 5< 0.15-28 ± 4
N-Boc-PEG23-Br Functionalized Nanoparticles125 ± 7< 0.20-15 ± 3
Amine-Terminated PEGylated Nanoparticles126 ± 7< 0.20+10 ± 3

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
Bare Nanoparticles5.2 ± 0.565 ± 5
PEGylated Nanoparticles4.8 ± 0.660 ± 6

Note: Drug loading content and encapsulation efficiency can be influenced by the specific drug and nanoparticle system used. The values presented are illustrative.

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of nanoparticles with this compound. These protocols are adaptable for various nanoparticle types, such as gold, iron oxide, or polymeric nanoparticles, that can be functionalized with thiol groups.

Protocol 1: Thiol-Functionalization of Nanoparticles

This protocol describes the introduction of thiol groups onto the nanoparticle surface, which will serve as anchor points for the this compound linker.

Materials:

  • Nanoparticles (e.g., silica, gold)

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS) for silica nanoparticles or a suitable thiol-containing ligand for other nanoparticle types.

  • Anhydrous toluene

  • Anhydrous ethanol

  • Deionized (DI) water

  • Nitrogen gas

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the nanoparticles in anhydrous toluene at a concentration of 10 mg/mL.

  • Silanization: Add MPTMS to the nanoparticle suspension (a 10-fold molar excess relative to estimated surface hydroxyl groups).

  • Reaction: Reflux the mixture at 80°C for 4 hours under a nitrogen atmosphere with continuous stirring.

  • Cooling: Allow the reaction to cool to room temperature.

  • Purification: Collect the thiol-functionalized nanoparticles by centrifugation at 10,000 x g for 15 minutes.

  • Washing: Wash the nanoparticles three times with toluene and then three times with anhydrous ethanol to remove unreacted MPTMS.

  • Drying: Dry the thiol-functionalized nanoparticles under vacuum and store them under an inert atmosphere.

Protocol 2: Covalent Attachment of this compound

This protocol details the conjugation of the this compound linker to the thiol-functionalized nanoparticles.

Materials:

  • Thiol-functionalized nanoparticles

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Nitrogen gas

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the thiol-functionalized nanoparticles in anhydrous DMF at a concentration of 10 mg/mL.

  • Reagent Preparation: In a separate vial, dissolve this compound in anhydrous DMF to a concentration of 20 mg/mL.

  • Reaction Mixture: Add the this compound solution to the nanoparticle suspension (a 10-fold molar excess of PEG linker to nanoparticles).

  • Base Addition: Add triethylamine (a 3-fold molar excess relative to the PEG linker) to the reaction mixture to act as a base.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification: Collect the N-Boc-PEG23-functionalized nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles three times with DMF and then three times with DI water to remove unreacted reagents.

  • Storage: Resuspend the purified nanoparticles in a buffer of choice (e.g., PBS) for storage and further characterization.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • N-Boc-PEG23-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Resuspend the N-Boc-PEG23-functionalized nanoparticles in DCM.

  • Deprotection: Prepare a solution of 20% TFA in DCM. Add the TFA solution to the nanoparticle suspension and stir at room temperature for 1-2 hours.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or by centrifugation and decantation, followed by washing with DCM.

  • Neutralization: Neutralize the resulting amine salt by resuspending the nanoparticles in PBS (pH 7.4).

  • Purification: Purify the amine-terminated PEGylated nanoparticles by centrifugal filtration or dialysis to remove residual TFA and byproducts.

  • Final Product: Resuspend the final deprotected, PEGylated nanoparticles in the desired buffer for subsequent applications.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles with this compound and subsequent functionalization.

G A Bare Nanoparticles B Thiol-Functionalization (e.g., with MPTMS) A->B C Thiolated Nanoparticles B->C D PEGylation with This compound C->D E N-Boc-PEG23 Functionalized Nanoparticles D->E F Boc Deprotection (e.g., with TFA) E->F G Amine-Terminated PEGylated Nanoparticles F->G H Conjugation of Targeting Ligand, Drug, or Imaging Agent G->H I Multifunctional Nanoparticles H->I

Caption: Workflow for nanoparticle surface modification.

Targeted Drug Delivery and Cellular Uptake Pathway

This diagram illustrates a simplified signaling pathway for the cellular uptake of a targeted, PEGylated nanoparticle via receptor-mediated endocytosis.

G cluster_0 Extracellular cluster_1 Intracellular A Targeted PEGylated Nanoparticle B Binding to Cell Surface Receptor A->B C Receptor-Mediated Endocytosis B->C D Endosome Formation C->D E Endosomal Escape D->E F Drug Release in Cytoplasm E->F G Therapeutic Action F->G

Caption: Cellular uptake of targeted nanoparticles.

References

Application Notes and Protocols for Bioconjugation using N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of N-Boc-PEG23-bromide in bioconjugation. This versatile linker enables the PEGylation of biomolecules, a critical technique for enhancing the therapeutic properties of proteins, peptides, and other moieties by improving their solubility, stability, and pharmacokinetic profiles.

Introduction to this compound

This compound is a heterobifunctional linker composed of three key components:

  • N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the terminal amine. This allows for selective reaction at the bromide terminus and subsequent deprotection under acidic conditions to reveal a primary amine for further conjugation.

  • PEG23 Spacer: The polyethylene glycol (PEG) spacer consists of 23 ethylene glycol units. This hydrophilic chain imparts increased solubility in aqueous media to the conjugated biomolecule.[1] The length of the PEG chain can also influence the pharmacokinetic properties of the conjugate, such as extending its circulation half-life.

  • Bromide Group: The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions with moieties such as thiols (e.g., from cysteine residues) or amines (e.g., from lysine residues or N-termini) on biomolecules.[1][2][3]

This combination of features makes this compound a valuable tool for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted drug delivery systems.[2]

Applications

The primary application of this compound is in the PEGylation of biomolecules to enhance their therapeutic properties.

PEGylation of Peptides for Targeted Drug Delivery

Context: The gastrin-releasing peptide receptor (GRPR) is overexpressed in a variety of cancers, including prostate, breast, and lung cancer, making it an attractive target for targeted cancer therapy. Bombesin (BBN) and its antagonists are peptides that bind with high affinity to GRPR. PEGylation of these peptides can improve their in vivo stability and pharmacokinetic profile, enhancing their potential as diagnostic and therapeutic agents.

Workflow: A GRPR-antagonist peptide can be synthesized with a free nucleophilic group, such as the ε-amino group of a lysine residue. This group can then react with the bromide end of this compound. Following PEGylation, the Boc-protecting group can be removed, and the newly exposed amine can be conjugated to a cytotoxic drug or an imaging agent.

Logical Workflow for PEGylation of a GRPR Antagonist

cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification & Characterization Peptide_Synthesis Solid-Phase Peptide Synthesis of GRPR Antagonist PEGylation PEGylation with This compound Peptide_Synthesis->PEGylation Free amine on peptide Purification_1 RP-HPLC Purification PEGylation->Purification_1 Crude PEGylated peptide Deprotection Boc Deprotection (e.g., TFA) Drug_Conjugation Conjugation to Drug/Imaging Agent Deprotection->Drug_Conjugation Free amine on PEG Purification_2 RP-HPLC Purification Drug_Conjugation->Purification_2 Crude final conjugate Characterization_1 Mass Spectrometry (e.g., ESI-MS) Purification_1->Characterization_1 Purified intermediate Characterization_1->Deprotection Verified intermediate Characterization_2 Final Product Analysis (HPLC, MS) Purification_2->Characterization_2 Purified final product

Caption: Workflow for the synthesis and modification of a GRPR antagonist.

Experimental Protocols

General Protocol for PEGylation of a Peptide via a Primary Amine

This protocol is a general guideline for the reaction of this compound with a primary amine (e.g., the ε-amino group of a lysine residue) on a peptide. Optimization of reaction conditions may be necessary for specific peptides.

Materials:

  • Peptide containing a free primary amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Nitrogen or Argon gas

  • Reaction vial

  • Stir plate and stir bar

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the peptide in anhydrous DMF to a final concentration of 1-10 mg/mL in a clean, dry reaction vial.

  • Add 3-5 molar equivalents of DIPEA to the peptide solution.

  • In a separate vial, dissolve 1.5-2 molar equivalents of this compound in a minimal amount of anhydrous DMF.

  • Slowly add the this compound solution to the stirring peptide solution.

  • Purge the reaction vial with nitrogen or argon, seal, and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude reaction mixture can be purified by reverse-phase HPLC (RP-HPLC).

Boc Deprotection Protocol

Materials:

  • Boc-protected PEGylated peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Reaction vial

  • Stir plate and stir bar

Procedure:

  • Dissolve the lyophilized Boc-protected PEGylated peptide in a solution of 50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent under a stream of nitrogen or by rotary evaporation.

  • The deprotected peptide can be purified by RP-HPLC.

Purification and Characterization

Purification of the PEGylated peptide is typically achieved using RP-HPLC. The increased hydrophilicity of the PEGylated product will result in a shorter retention time compared to the unmodified peptide.

Table 1: Example HPLC Purification Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 220 nm and 280 nm

Characterization of the final product should be performed using mass spectrometry (e.g., ESI-MS) to confirm the addition of the PEG linker.

Table 2: Expected Mass Shift Upon Conjugation

Modification StepExpected Mass Increase (Da)
Conjugation with this compound~1237.3
Subsequent Boc Deprotection-100.12

Signaling Pathway

GRPR Signaling in Cancer Cells:

The gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon binding to its ligand gastrin-releasing peptide (GRP), activates several downstream signaling pathways implicated in cancer progression. Activation of GRPR can lead to increased cell proliferation, migration, and survival. The signaling cascade often involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, activate protein kinase C (PKC) and increase intracellular calcium levels, which can activate various downstream effectors, including the MAPK/ERK pathway, promoting cell growth and survival.

GRPR Signaling Pathway in Cancer

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRP GRP GRPR GRPR GRP->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 Induces PKC PKC DAG->PKC Activates Ca2->PKC Co-activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-fos, c-jun) ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Migration Transcription_Factors->Cell_Response Promotes

Caption: Simplified GRPR signaling pathway in cancer cells.

References

Application Notes and Protocols for the Deprotection of N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-PEG23-bromide, a heterobifunctional PEG linker. This process yields the corresponding amine, which is then available for subsequent conjugation reactions, a critical step in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.

The Boc protecting group is favored for its stability under various conditions and its straightforward removal under mild acidic conditions.[1] The protocols provided herein primarily utilize trifluoroacetic acid (TFA), a standard and highly effective reagent for Boc deprotection.[1]

Chemical Structures

This compound:

  • Formula: C₅₃H₁₀₆BrNO₂₅[2]

  • Molecular Weight: 1237.3 g/mol [2]

  • CAS Number: 2252157-01-8[2]

Deprotected Amino-PEG23-bromide (as the TFA salt):

The resulting product following deprotection is the amine salt of the PEG linker.

Deprotection Mechanism

The deprotection of the Boc group is an acid-catalyzed process. The reaction proceeds through the following steps:

  • Protonation: The oxygen of the tert-butyl carbamate is protonated by the acid.

  • Fragmentation: The protonated carbamate loses a stable tert-butyl cation, forming a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine.

  • Protonation of Amine: Under the acidic reaction conditions, the newly formed amine is protonated, resulting in the amine salt (e.g., TFA salt).

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Boc deprotection of amines using TFA. These parameters serve as a robust starting point for the deprotection of this compound and can be optimized as needed.

ParameterRecommended ConditionsReference
TFA Concentration 20-50% (v/v) in Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Reaction Time 30 minutes - 2 hours
Substrate Conc. 0.1 - 0.2 M in DCM

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a general and widely applicable method for the deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

  • Toluene (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v). For example, to prepare a 25% TFA/DCM solution, add 1 mL of TFA to 3 mL of the DCM solution of the starting material.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours). On TLC, the deprotected amine product will have a lower Rf value (be more polar) than the Boc-protected starting material.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • TFA Removal: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting product is the TFA salt of the deprotected amine and can often be used directly in the next step.

  • Optional Basic Work-up (to obtain the free amine):

    • Dissolve the residue in DCM.

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ gas will evolve.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate under reduced pressure to yield the free amino-PEG23-bromide.

Protocol 2: Alternative Deprotection with HCl in Dioxane

For substrates that may be sensitive to TFA, a solution of hydrogen chloride (HCl) in 1,4-dioxane is a common alternative.

Materials:

  • This compound

  • Anhydrous 1,4-dioxane

  • 4M HCl in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent and excess HCl can be removed under reduced pressure to yield the hydrochloride salt of the amine.

Mandatory Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow Boc Deprotection Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_optional_workup Optional Basic Work-up start Dissolve this compound in anhydrous DCM (0.1-0.2 M) cool Cool solution to 0°C start->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa stir Stir at 0°C for 30 min, then warm to room temperature add_tfa->stir monitor Monitor reaction by TLC or LC-MS (1-2 hours) stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate coevaporate Co-evaporate with toluene (3x) concentrate->coevaporate product_salt Product: Amino-PEG23-bromide (TFA Salt) coevaporate->product_salt dissolve_dcm Dissolve residue in DCM product_salt->dissolve_dcm Optional wash_bicarb Wash with saturated NaHCO₃ dissolve_dcm->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate_free Concentrate to yield free amine dry->concentrate_free product_free Product: Amino-PEG23-bromide (Free Amine) concentrate_free->product_free

Caption: Workflow for the deprotection of this compound.

Boc Deprotection Signaling Pathway

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products boc_amine N-Boc-Protected Amine protonated_boc Protonated Carbamate boc_amine->protonated_boc Protonation acid H⁺ (from TFA) carbamic_acid Carbamic Acid protonated_boc->carbamic_acid Fragmentation tert_butyl_cation tert-Butyl Cation protonated_boc->tert_butyl_cation Loss of free_amine Free Amine carbamic_acid->free_amine Decarboxylation co2 CO₂ carbamic_acid->co2 Loss of protonated_amine Protonated Amine (Amine Salt) free_amine->protonated_amine Protonation by excess H⁺

References

Application Notes and Protocols for Site-Specific Protein PEGylation using N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely employed strategy in drug development to enhance the therapeutic properties of protein-based drugs. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.[1] Site-specific PEGylation, particularly at cysteine residues, offers precise control over the conjugation site, resulting in a more homogeneous product with preserved biological activity.

N-Boc-PEG23-bromide is a bifunctional PEGylation reagent designed for the specific modification of thiol groups on proteins.[2][3] It features a terminal bromide group that reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction to form a stable thioether bond.[4] The other end of the PEG linker contains an amine group protected by a tert-butyloxycarbonyl (Boc) group.[2] This Boc protecting group allows for controlled, sequential reactions and can be removed under mild acidic conditions to reveal a free amine, which can then be used for further conjugation or modification if desired. The long, hydrophilic PEG23 chain enhances the solubility and biocompatibility of the resulting protein conjugate.

These application notes provide a detailed protocol for the reaction of this compound with thiol groups on proteins, along with methods for purification and characterization of the resulting PEGylated protein.

Reaction Mechanism and Workflow

The fundamental reaction involves the alkylation of a protein's cysteine thiol by the this compound. This process follows an SN2 mechanism where the nucleophilic thiolate anion attacks the carbon atom bearing the bromide, displacing the bromide ion and forming a stable thioether linkage.

Figure 1: Reaction of this compound with a protein thiol group.

The general workflow for producing a PEGylated protein using this reagent consists of several key stages, from initial protein preparation to the final characterization of the purified conjugate.

G cluster_prep Protein Preparation cluster_peg PEGylation Reaction cluster_purify Purification cluster_char Characterization Protein_Source Protein Source Purification_Native Purification Protein_Source->Purification_Native Reduction Reduction of Disulfides (optional) Purification_Native->Reduction Buffer_Exchange Buffer Exchange Reduction->Buffer_Exchange PEG_Reaction Reaction with This compound Buffer_Exchange->PEG_Reaction Quenching Quenching PEG_Reaction->Quenching IEX Ion-Exchange Chromatography (IEX) Quenching->IEX SEC Size-Exclusion Chromatography (SEC) IEX->SEC SDS_PAGE SDS-PAGE SEC->SDS_PAGE HPLC RP-HPLC SEC->HPLC Mass_Spec Mass Spectrometry SEC->Mass_Spec Activity_Assay Biological Activity Assay SEC->Activity_Assay

Figure 2: Experimental workflow for protein PEGylation.

Quantitative Data Summary

Successful PEGylation results in a purified protein conjugate with specific characteristics. The following table summarizes the expected quantitative outcomes.

ParameterTarget ValueMethod of Analysis
Degree of PEGylation 1 PEG chain per protein moleculeMass Spectrometry, SDS-PAGE
Purity > 95%RP-HPLC, SDS-PAGE
Yield of Mono-PEGylated Protein > 70% (process dependent)RP-HPLC, IEX Chromatography
Endotoxin Levels < 0.1 EU/mgLAL Assay
Biological Activity Retention > 80% of native proteinRelevant Bioassay

Experimental Protocols

Protocol 1: Preparation of Thiol-Containing Protein

This protocol describes the preparation of the protein for PEGylation. If the protein of interest does not have a free cysteine, site-directed mutagenesis can be used to introduce one at a suitable location.

Materials:

  • Thiol-containing protein

  • Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is necessary)

  • Diafiltration/ultrafiltration system for buffer exchange

Procedure:

  • Protein Purification: Purify the protein of interest using standard chromatography techniques to ensure high purity (>95%).

  • Reduction of Disulfide Bonds (if applicable): If the target cysteine is involved in a disulfide bond, a reduction step is necessary.

    • Dissolve the protein in degassed PBS buffer.

    • Add a 2-5 fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 1-2 hours.

  • Buffer Exchange: Remove the reducing agent and exchange the protein into a degassed PEGylation buffer (e.g., PBS, pH 7.0-7.4). This can be achieved by dialysis or size-exclusion chromatography.

  • Concentration Determination: Determine the final protein concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).

Protocol 2: PEGylation Reaction

This protocol outlines the conjugation of this compound to the prepared protein.

Materials:

  • Thiol-containing protein in PEGylation buffer

  • This compound

  • PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in the PEGylation buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the this compound in the PEGylation buffer immediately before use.

  • PEGylation Reaction:

    • Add the this compound solution to the protein solution at a 5 to 20-fold molar excess. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Reaction Monitoring: Monitor the reaction progress using SDS-PAGE or RP-HPLC. A successful reaction will show a shift in the molecular weight of the protein.

  • Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding an excess of the quenching solution to react with any unreacted this compound. Incubate for 30 minutes.

Protocol 3: Purification of the PEGylated Protein

Purification is crucial to remove unreacted PEG, unconjugated protein, and reaction byproducts. Ion-exchange chromatography is often the method of choice.

Materials:

  • Quenched reaction mixture

  • Ion-exchange chromatography (IEX) column (e.g., cation-exchange)

  • Size-exclusion chromatography (SEC) column

  • Appropriate buffers for chromatography

Procedure:

  • Ion-Exchange Chromatography (IEX):

    • Load the quenched reaction mixture onto a suitable IEX column.

    • Elute the bound species using a salt gradient. Unconjugated protein, mono-PEGylated, and multi-PEGylated species will elute at different salt concentrations.

    • Collect fractions and analyze by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired mono-PEGylated product.

  • Size-Exclusion Chromatography (SEC):

    • Pool the fractions containing the purified mono-PEGylated protein.

    • Further purify and perform a buffer exchange using an SEC column to remove any remaining aggregates or low molecular weight impurities.

  • Final Product Formulation: Pool the final purified fractions and concentrate to the desired concentration. Store at an appropriate temperature (e.g., -80°C).

Protocol 4: Characterization of the PEGylated Protein

The final product must be thoroughly characterized to ensure its purity, homogeneity, and retained biological activity.

Analytical Techniques:

  • SDS-PAGE: To visualize the increase in molecular weight and assess purity. The PEGylated protein will migrate slower than the native protein.

  • Reverse-Phase HPLC (RP-HPLC): To resolve different PEGylated species and assess the purity of the final product.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the PEGylated protein and determine the degree of PEGylation.

  • Biological Activity Assay: To confirm that the PEGylation process has not significantly impacted the protein's biological function. This assay will be specific to the protein of interest.

Signaling Pathways and Logical Relationships

While this specific reaction is a biochemical modification and not directly part of a signaling pathway, it is a key step in the development of therapeutics that will interact with biological signaling pathways. The logical relationship of the experimental design is to achieve a specific, stable, and functional modification of a therapeutic protein.

G cluster_input Inputs cluster_process Process cluster_output Outputs Protein Thiol-containing Protein Reaction Nucleophilic Substitution (SN2) Protein->Reaction PEG_reagent This compound PEG_reagent->Reaction PEG_Protein N-Boc-PEG23-S-Protein (Conjugate) Reaction->PEG_Protein Byproduct Bromide Ion (Br-) Reaction->Byproduct

Figure 3: Logical relationship of the PEGylation reaction.

Conclusion

The use of this compound provides a robust method for the site-specific PEGylation of proteins at cysteine residues. The protocols outlined above offer a comprehensive guide for researchers to perform this modification, from initial protein preparation to the characterization of the final, purified PEGylated protein. Careful optimization of reaction conditions and purification strategies will ensure the production of a homogeneous and biologically active therapeutic candidate.

References

Application Notes and Protocols for Targeted Drug Delivery Systems Using N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-Boc-PEG23-bromide in the development of targeted drug delivery systems. This heterobifunctional linker, featuring a terminal N-Boc protected amine and a bromide group connected by a 23-unit polyethylene glycol (PEG) chain, is a versatile tool for the surface modification of nanoparticles and the conjugation of therapeutic agents.[1][2] The PEG spacer enhances biocompatibility and solubility, while the terminal functional groups allow for a stepwise and controlled conjugation strategy.[1][2]

Principle of the Method

The core utility of this compound lies in its bifunctional nature, which facilitates a two-step conjugation process.[1] First, the bromide group, an excellent leaving group, reacts with a suitable nucleophile on the surface of a nanoparticle or a carrier molecule. This is typically a thiol group, forming a stable thioether bond. Subsequently, the N-Boc protecting group on the distal end of the PEG chain is removed under mild acidic conditions to reveal a primary amine. This newly exposed amine serves as a conjugation point for a targeting ligand, a therapeutic drug, or an imaging agent, often through amide bond formation. This sequential approach prevents undesirable cross-reactions and allows for the precise construction of a targeted drug delivery system.

Key Applications

  • Surface Modification of Nanoparticles: this compound is used to PEGylate nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles), which can improve their pharmacokinetic profile by reducing clearance by the reticuloendothelial system.

  • Development of Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting capabilities of the antibody to deliver the drug specifically to cancer cells.

  • Targeted Drug Delivery: By conjugating targeting moieties such as peptides, aptamers, or small molecules, drug-loaded nanoparticles can be directed to specific tissues or cell types, enhancing therapeutic efficacy and reducing off-target effects.

  • PROTAC Development: As a PEG-based linker, it can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Quantitative Data Summary

The following tables provide representative data for the physicochemical properties and in vitro/in vivo performance of nanoparticles functionalized with PEG linkers similar to this compound. These values should be considered as a general reference, and actual results will vary depending on the specific nanoparticle system, drug, and targeting ligand used.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated NanoparticlesPEGylated Nanoparticles with Targeting Ligand
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7135 ± 8
Polydispersity Index (PDI) 0.15 ± 0.020.12 ± 0.030.13 ± 0.02
Zeta Potential (mV) -25 ± 3-5 ± 2-8 ± 2.5
PEG Grafting Density (chains/nm²) N/A0.8 ± 0.10.78 ± 0.1

Data is representative and compiled from literature on similar PEGylated nanoparticle systems.

Table 2: Drug Loading and Release Characteristics

ParameterValue
Drug Loading Content (wt%) 5.2 ± 0.5%
Encapsulation Efficiency (%) 85 ± 7%
In Vitro Drug Release at 24h (pH 7.4) 15 ± 2%
In Vitro Drug Release at 24h (pH 5.5) 60 ± 5%

Data is representative and assumes a pH-sensitive drug release mechanism.

Table 3: In Vitro and In Vivo Performance Metrics

ParameterValue
Cellular Uptake (Targeted vs. Non-Targeted Cells) 3.5-fold increase
In Vitro IC50 (Targeted Nanoparticles) 0.5 µM
In Vitro IC50 (Free Drug) 2.0 µM
Blood Circulation Half-life (t½) 18 hours
Tumor Accumulation (% Injected Dose) 8.5%

Data is representative and based on a tumor-targeted drug delivery model.

Experimental Protocols

The following protocols provide a general framework for the functionalization of a model thiol-terminated nanoparticle system with this compound, followed by drug and targeting ligand conjugation.

Protocol 1: PEGylation of Thiol-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to thiol-functionalized nanoparticles.

Materials:

  • Thiol-functionalized nanoparticles

  • This compound

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Disperse the thiol-functionalized nanoparticles in anhydrous DMF.

  • Add a 10-fold molar excess of this compound to the nanoparticle suspension.

  • Add a 20-fold molar excess of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Collect the PEGylated nanoparticles by centrifugation at 12,000 x g for 20 minutes.

  • Wash the nanoparticles three times with DMF, followed by three washes with PBS (pH 7.4) to remove unreacted PEG linker and other reagents.

  • Resuspend the N-Boc protected PEGylated nanoparticles in PBS for storage or further modification.

Protocol 2: Deprotection of the N-Boc Group

This protocol outlines the removal of the N-Boc protecting group to expose the terminal primary amine.

Materials:

  • N-Boc protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS (pH 7.4)

  • Centrifuge

Procedure:

  • Resuspend the N-Boc protected PEGylated nanoparticles in DCM.

  • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the DCM and TFA by rotary evaporation or by centrifugation and decantation, followed by washing with DCM.

  • Neutralize the resulting amine salt by resuspending the nanoparticles in PBS (pH 7.4).

  • Wash the nanoparticles three times with PBS to ensure complete removal of residual acid.

  • The resulting amine-terminated PEGylated nanoparticles are ready for conjugation.

Protocol 3: Conjugation of a Carboxylic Acid-Containing Drug

This protocol describes the conjugation of a drug with a carboxylic acid group to the amine-terminated PEGylated nanoparticles via amide bond formation.

Materials:

  • Amine-terminated PEGylated nanoparticles

  • Carboxylic acid-containing drug

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • PBS (pH 7.4)

  • Centrifuge

Procedure:

  • Dissolve the carboxylic acid-containing drug in anhydrous DMSO or DMF.

  • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the drug solution to activate the carboxylic acid group. Stir for 15-30 minutes at room temperature.

  • Add the activated drug solution to the amine-terminated PEGylated nanoparticle suspension in PBS (pH 7.4).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Quench the reaction by adding a small amount of hydroxylamine.

  • Purify the drug-conjugated nanoparticles by dialysis or repeated centrifugation and washing with PBS to remove unreacted drug and coupling agents.

Visualizations

experimental_workflow cluster_0 Step 1: PEGylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Drug Conjugation cluster_3 Step 4: Targeting Ligand Conjugation NP_thiol Thiol-Functionalized Nanoparticle PEGylated_NP N-Boc-PEGylated Nanoparticle NP_thiol->PEGylated_NP + [1] PEG_linker This compound PEG_linker->PEGylated_NP Deprotection Amine-Terminated PEGylated Nanoparticle PEGylated_NP->Deprotection TFA/DCM [2] Drug_Conjugate Drug-Conjugated Nanoparticle Deprotection->Drug_Conjugate + [3] Drug Carboxylic Acid -Drug Drug->Drug_Conjugate Final_Product Targeted Drug Delivery System Drug_Conjugate->Final_Product + [4] Targeting_Ligand Targeting Ligand (e.g., with NHS ester) Targeting_Ligand->Final_Product

Caption: Workflow for the synthesis of a targeted drug delivery system.

logical_relationship cluster_linker This compound Structure cluster_function Functional Roles cluster_conjugation Conjugation Strategy Boc N-Boc Group (Amine Protection) PEG PEG23 Chain (Biocompatibility, Solubility) Boc->PEG Boc_func Controlled, Stepwise Conjugation Boc->Boc_func enables Drug Therapeutic Drug Boc->Drug deprotection allows conjugation of Targeting_Ligand Targeting Ligand Boc->Targeting_Ligand deprotection allows conjugation of Bromide Bromide Group (Nanoparticle Conjugation) PEG->Bromide PEG_func Stealth Properties, Prolonged Circulation PEG->PEG_func provides Bromide_func Stable Linkage to Carrier Bromide->Bromide_func forms Nanoparticle Nanoparticle Core Bromide->Nanoparticle conjugates to

Caption: Structure-function relationship of this compound.

References

Application Notes and Protocols for the Synthesis and Evaluation of Custom PROTACs with Varying PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical determinant of successful protein degradation.[3]

The linker is not merely a spacer but plays a pivotal role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. Systematic variation of the PEG linker length is a key strategy for optimizing PROTAC potency and efficacy, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

This document provides detailed application notes and protocols for the synthesis of custom PROTACs with varying PEG linker lengths and their subsequent biological evaluation.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, demonstrating the impact of PEG linker length on the degradation of different target proteins.

PROTACTarget ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
TBK1 DegraderTBK1VHLAlkyl/Ether< 12No degradation observed--
TBK1 DegraderTBK1VHLAlkyl/Ether12-29Submicromolar--
TBK1 DegraderTBK1VHLAlkyl/Ether21396-
TBK1 DegraderTBK1VHLAlkyl/Ether2929276-
Table 1: Influence of linker length on the degradation of Tank-binding kinase 1 (TBK1). Data compiled from literature.
PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
A13FAKCRBNPEG10 (at 10nM)85A549
Table 2: Degradation of Focal Adhesion Kinase (FAK) by a PEG-linked PROTAC. Data compiled from literature.
PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
Compound 34BRD4CRBNPiperazine/PEG60>80MDA-MB-231
Compound 37BRD4CRBNα-acyloxy amide/PEG62>80MDA-MB-231
Table 3: Degradation of BRD4 by CRBN-recruiting PROTACs with varying linkers. Data compiled from literature.
PROTACTarget ProteinE3 LigaseLinker Length (atoms)ER DegradationCell Line
ER DegraderERαVHL9ModerateMCF7
ER DegraderERαVHL12GoodMCF7
ER DegraderERαVHL16SuperiorMCF7
ER DegraderERαVHL19ModerateMCF7
ER DegraderERαVHL21LowMCF7
Table 4: Effect of linker length on Estrogen Receptor α (ERα) degradation. Data compiled from literature.

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of PROTACs with varying PEG linker lengths Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization CellCulture Cell Culture and Treatment Characterization->CellCulture WesternBlot Western Blot for Protein Degradation CellCulture->WesternBlot CellViability Cell Viability Assay (e.g., MTT) CellCulture->CellViability DataAnalysis Data Analysis (DC50, Dmax) WesternBlot->DataAnalysis

Caption: Workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: General Synthesis of an Amide-Linked PROTAC with Varying PEG Linker Lengths

This protocol describes a modular approach for the synthesis of PROTACs with varying PEG linker lengths using amide bond formation.

Materials and Reagents:

  • POI-binding ligand with a carboxylic acid or amine functionality

  • E3 ligase-binding ligand with a carboxylic acid or amine functionality

  • Bifunctional PEG linkers of varying lengths (e.g., amine-PEGn-Boc, HOOC-PEGn-NH2)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., TFA in DCM)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated NaHCO3, brine, anhydrous Na2SO4)

  • Silica gel for column chromatography

  • HPLC for purification

Procedure:

Step 1: Coupling of the First Component to the PEG Linker

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the POI-binding ligand (with a carboxylic acid) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEGn-Boc conjugate.

Step 2: Deprotection of the PEG Linker

  • Dissolve the POI-PEGn-Boc conjugate (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1 v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting POI-PEGn-NH2 is often used in the next step without further purification.

Step 3: Coupling of the Second Component

  • In a separate flask, dissolve the E3 ligase-binding ligand (with a carboxylic acid) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add the deprotected POI-PEGn-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

  • Characterize the final product by LC-MS and NMR.

Repeat this procedure with PEG linkers of different lengths (varying 'n') to generate a library of PROTACs.

Protocol 2: Western Blotting for Determination of DC50 and Dmax

This protocol outlines the procedure for quantifying target protein degradation in cells treated with PROTACs.

Materials and Reagents:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solutions in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%). Aspirate the old medium from the cells and add the medium containing the different concentrations of PROTACs. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

    • Wash and incubate with the corresponding secondary antibody.

  • Detection and Analysis: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.

  • Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized PROTACs.

Materials and Reagents:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC stock solutions in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with serial dilutions of the PROTACs for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The rational design of PROTACs, with a particular focus on optimizing the linker, is crucial for achieving potent and selective protein degradation. The systematic synthesis of PROTACs with varying PEG linker lengths, followed by rigorous biological evaluation as detailed in these protocols, provides a robust framework for identifying lead candidates with improved therapeutic potential. The provided data and methodologies serve as a valuable resource for researchers in the field of targeted protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-Boc-PEG23-bromide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing N-Boc-PEG23-bromide in their synthetic strategies, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), achieving optimal reaction yields is crucial. This guide provides a comprehensive resource for troubleshooting common issues that can lead to low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in my this compound reaction?

Low yields in reactions involving this compound, a nucleophilic substitution reaction, can often be attributed to several key factors:

  • Suboptimal Reaction Conditions: Incorrect base, solvent, temperature, or reaction time can significantly hinder the reaction's progress.

  • Reagent Quality and Stability: The this compound reagent is moisture-sensitive and can degrade over time if not stored properly.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification, leading to a lower isolated yield of the desired product.

  • Inefficient Purification: Poor separation of the product from unreacted starting materials, byproducts, and reagents will result in a lower final yield.

  • Steric Hindrance: The accessibility of the nucleophilic site on your substrate can impact the reaction rate and overall yield.

Q2: I am observing multiple spots on my TLC/peaks in my LC-MS analysis. What are the likely side products?

The presence of multiple products suggests that side reactions may be occurring. Common side products in this compound reactions include:

  • Di-PEGylated Product: If your nucleophile is a primary or secondary amine, it is possible for it to react with two molecules of this compound, especially if the PEG reagent is in excess.

  • Hydrolysis of this compound: Exposure to moisture can lead to the hydrolysis of the bromide to a hydroxyl group, resulting in N-Boc-PEG23-OH, which is unreactive under these conditions.

  • Elimination Products: Although less common for primary bromides, the use of a strong, sterically hindered base could potentially lead to an E2 elimination reaction, forming an alkene-terminated PEG chain.

Q3: How can I optimize my reaction conditions to improve the yield?

Optimization of reaction conditions is a critical step in improving yield. Consider the following parameters:

  • Base Selection: Use a non-nucleophilic base to neutralize the HBr generated during the reaction without competing with your nucleophile. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM) are generally recommended as they can effectively solvate the reactants.

  • Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate, particularly for less reactive nucleophiles. However, be cautious as higher temperatures can also promote side reactions.

  • Reactant Stoichiometry: The molar ratio of your nucleophile to the this compound can be adjusted. Using a slight excess of the limiting reagent (often the more complex or expensive molecule) can help drive the reaction to completion. To avoid di-PEGylation of amines, it is often beneficial to use an excess of the amine substrate relative to the PEG-bromide.

Q4: What is the best way to purify my final PEGylated product?

Purification of PEGylated molecules can be challenging due to their physical properties. The most common and effective methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the desired product from unreacted starting materials and byproducts based on polarity.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size and can be effective in removing smaller impurities like excess base and salts.

  • Flash Column Chromatography: For larger scale reactions, silica gel chromatography can be employed, though the polar nature of PEGylated compounds can sometimes lead to tailing. A gradient elution with a polar solvent system is often required.

Experimental Protocols

Below are generalized experimental protocols for the reaction of this compound with amine and thiol nucleophiles. These should be considered as starting points and may require optimization for your specific substrate.

Protocol 1: Reaction with a Primary or Secondary Amine

  • Reagent Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve your amine-containing substrate (1.0 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • To the solution of the amine, add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Slowly add the solution of this compound to the amine solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by RP-HPLC or flash column chromatography.

Protocol 2: Reaction with a Thiol

  • Reagent Preparation:

    • Under an inert atmosphere, dissolve your thiol-containing substrate (1.0 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • To the solution of the thiol, add a non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) to deprotonate the thiol to the more nucleophilic thiolate.

    • Stir the mixture at room temperature for 15-20 minutes.

    • Slowly add the solution of this compound to the thiolate solution.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Reactions with thiols are generally faster than with amines.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product using RP-HPLC or flash column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Reactions

Observed Issue Potential Cause Suggested Solution
Low Conversion of Starting Material Incomplete reaction- Increase reaction time.- Gently heat the reaction mixture (e.g., 40-50 °C).- Increase the equivalents of this compound.
Poor nucleophilicity of the substrate- Switch to a more polar aprotic solvent (e.g., from DCM to DMF or DMSO).- Ensure sufficient base is present to deprotonate the nucleophile.
Degraded this compound- Use a fresh vial of the reagent.- Ensure the reagent is brought to room temperature before opening to prevent moisture condensation.
Multiple Products Observed Di-PEGylation of amine- Use a molar excess of the amine substrate relative to the PEG-bromide.- Add the PEG-bromide solution slowly to the amine solution.
Hydrolysis of this compound- Use anhydrous solvents and perform the reaction under an inert atmosphere.
Difficulty in Purification Product co-elutes with starting material or byproducts- Optimize the HPLC gradient or flash chromatography solvent system.- Consider using a different purification technique (e.g., SEC).
Product streaking on silica gel- Add a small amount of a polar solvent like methanol to the elution solvent.- Consider using a different stationary phase.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_sub Dissolve Substrate (Amine/Thiol) in Anhydrous Solvent add_base Add Non-Nucleophilic Base (e.g., DIPEA) prep_sub->add_base prep_peg Dissolve N-Boc-PEG23-Br in Anhydrous Solvent add_peg Add PEG-Br Solution prep_peg->add_peg add_base->add_peg monitor Monitor Reaction (TLC / LC-MS) add_peg->monitor workup Solvent Removal monitor->workup purify Purification (HPLC / Column) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for this compound reactions.

troubleshooting_tree cluster_low_conversion_causes Troubleshoot Low Conversion cluster_high_conversion_causes Troubleshoot Post-Reaction Issues start Low Yield Observed check_conversion Check Reaction Conversion (LC-MS / NMR of crude) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion optimize_cond Optimize Conditions: - Increase Time/Temp - Change Solvent - Check Base low_conversion->optimize_cond Yes check_reagents Check Reagent Quality: - Use Fresh PEG-Br - Ensure Anhydrous Conditions low_conversion->check_reagents Yes side_reactions Side Reactions Dominant? (e.g., Di-PEGylation) high_conversion->side_reactions Yes purification_issue Purification Inefficient? high_conversion->purification_issue Yes adjust_stoich Adjust Stoichiometry (e.g., excess amine) side_reactions->adjust_stoich optimize_purify Optimize Purification: - New HPLC Method - Different Chromatography purification_issue->optimize_purify

Caption: Troubleshooting decision tree for low yield reactions.

Technical Support Center: Purification Strategies for N-Boc-PEG23-bromide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-Boc-PEG23-bromide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these valuable PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

A1: this compound is a heterobifunctional linker molecule. It consists of a polyethylene glycol (PEG) chain with 23 ethylene glycol units. One terminus is capped with a tert-butyloxycarbonyl (Boc) protected amine, and the other terminus is a bromide.[1][2] The key features are:

  • Boc Protected Amine: The Boc group provides a stable protection for the primary amine, which can be selectively removed under mild acidic conditions to allow for subsequent conjugation reactions.[1][2][3]

  • PEG Spacer: The hydrophilic PEG23 chain enhances the solubility of the conjugate in aqueous media and provides a flexible spacer arm.

  • Bromide Group: The bromide is a good leaving group, making it reactive towards nucleophiles such as thiols and amines for conjugation to target molecules.

Q2: What are the common impurities in a crude this compound reaction mixture?

A2: Common impurities can include:

  • Unreacted starting materials: Such as the corresponding N-Boc-PEG23-alcohol.

  • Byproducts of the bromination reaction: Depending on the reagents used.

  • Dipegylated species: If the starting diol was not perfectly mono-protected.

  • Degradation products: Such as the de-Boc'd species if exposed to acidic conditions.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques are flash column chromatography and preparative high-performance liquid chromatography (HPLC). Liquid-liquid extraction can be used as a preliminary purification step, and recrystallization may be an option for some PEGylated compounds, although it can be challenging for long, flexible PEG chains.

Q4: My this compound conjugate appears as streaks on my silica gel TLC plate. What is causing this?

A4: Streaking on silica gel is a common issue with PEGylated compounds due to their high polarity and potential for strong interaction with the silica stationary phase. This can lead to poor separation during column chromatography.

Q5: Is the Boc protecting group stable during purification?

A5: The Boc group is sensitive to acidic conditions. It is generally stable under the neutral conditions of normal-phase flash chromatography. However, care must be taken when using reversed-phase chromatography with acidic mobile phase modifiers like trifluoroacetic acid (TFA), as prolonged exposure can lead to premature deprotection.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound conjugates.

Problem Potential Cause Recommended Solution
Low Purity After Flash Chromatography Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities.Perform a thorough TLC analysis with various solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes) to identify the optimal conditions for separation.
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Co-eluting Impurities: Impurities with similar polarity to the desired product are present.Consider using a different stationary phase (e.g., alumina or reversed-phase silica) or switch to a higher resolution technique like preparative HPLC.
Product Streaking on Silica Gel Column High Polarity of the PEG Chain: The long PEG chain interacts strongly with the polar silica gel.- Use a more polar eluent system, such as a gradient of methanol in dichloromethane. - Consider switching to reversed-phase chromatography where the PEGylated compound will be more retained. - Amine-functionalized silica can sometimes improve peak shape for polar compounds.
Partial or Complete Loss of Boc Group Acidic Conditions During Work-up or Purification: The Boc group is labile to strong acids.- Ensure all work-up steps are performed under neutral or slightly basic conditions. - If using reversed-phase HPLC, use a low concentration of a weaker acid like formic acid instead of TFA, or use a neutral mobile phase if possible. - Minimize the time the compound is in contact with acidic solutions.
Difficulty Removing a Very Polar Impurity High Water Solubility of the Impurity: The impurity may be difficult to remove with standard organic solvents.- Perform an aqueous wash (liquid-liquid extraction) of the crude product dissolved in an organic solvent like dichloromethane. - Consider using reversed-phase chromatography where the polar impurity will elute early.
Product is an Oil and Difficult to Handle Amorphous Nature of Long PEG Chains: High molecular weight PEGs are often viscous oils or waxy solids at room temperature.- After purification, dissolve the product in a minimal amount of a volatile solvent and concentrate it under high vacuum to obtain a foam, which is often easier to handle. - For storage, dissolving the product in a suitable anhydrous solvent (e.g., DCM, DMF) at a known concentration might be preferable.

Purification Strategy Comparison

Purification Method Principle Advantages Disadvantages Best For
Flash Column Chromatography (Normal Phase) Adsorption chromatography based on polarity.- High capacity. - Relatively fast and inexpensive. - Good for removing less polar impurities.- Can have lower resolution for closely related impurities. - Streaking can be an issue for highly polar PEG compounds.Initial purification of crude reaction mixtures to remove major, non-polar impurities.
Preparative HPLC (Reversed-Phase) Partition chromatography based on hydrophobicity.- High resolution, capable of separating closely related impurities. - Purity assessment can be integrated.- Lower capacity compared to flash chromatography. - More expensive and time-consuming. - Risk of Boc deprotection with acidic mobile phases.Final purification to achieve high purity, especially for removing polar impurities and isomers.
Liquid-Liquid Extraction Partitioning of solutes between two immiscible liquid phases.- Simple, fast, and inexpensive for initial work-up. - Effective for removing water-soluble or highly non-polar impurities.- Low resolution. - Not suitable for separating compounds with similar solubility.Preliminary purification to remove salts and highly polar or non-polar byproducts before chromatography.
Recrystallization Purification of a solid based on differences in solubility.- Can yield very pure crystalline material. - Scalable.- Finding a suitable solvent system can be challenging and time-consuming. - this compound is likely to be an oil or waxy solid, making recrystallization difficult.May be suitable if a solid form of the conjugate can be obtained and an appropriate solvent system is identified.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol describes a general method for the purification of this compound using silica gel chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane or a mixture of Hexanes/Ethyl Acetate).
  • Carefully pour the slurry into the column, avoiding air bubbles. Allow the silica to pack under gravity or with gentle pressure.
  • Add another layer of sand on top of the packed silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.
  • Carefully load the sample onto the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.
  • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient could be from 0% to 10% Methanol in Dichloromethane. The optimal gradient should be determined by prior TLC analysis.
  • Collect fractions and monitor the elution of the product using TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purity Analysis by HPLC (Reversed-Phase)

This protocol is for the analytical determination of the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Gradient: A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) synthesis->workup Initial Cleanup flash_chrom Flash Column Chromatography (Silica Gel) workup->flash_chrom Primary Purification prep_hplc Preparative HPLC (Reversed-Phase) flash_chrom->prep_hplc High Purity (Optional) purity_check Purity Analysis (HPLC, NMR, MS) flash_chrom->purity_check prep_hplc->purity_check final_product Pure this compound purity_check->final_product Meets Specifications

Caption: General purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Purification Issues start Purification Issue (e.g., Low Purity, Streaking) check_tlc Review TLC Data? start->check_tlc optimize_solvent Optimize Solvent System (Different Polarity/Gradient) check_tlc->optimize_solvent Yes change_technique Consider Alternative Technique (e.g., RP-HPLC) check_tlc->change_technique No/Unclear check_boc Boc Group Intact? optimize_solvent->check_boc change_technique->check_boc neutralize_conditions Ensure Neutral Conditions in Work-up/Purification check_boc->neutralize_conditions No final_product Successful Purification check_boc->final_product Yes neutralize_conditions->start

Caption: Decision-making flowchart for troubleshooting purification problems.

References

stability of N-Boc-PEG23-bromide in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Boc-PEG23-bromide in various buffer systems. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a long-chain, monodisperse polyethylene glycol (PEG) linker.[1][2] It is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine at one end and a terminal bromide at the other.[2][3] The PEG chain enhances the solubility and biocompatibility of molecules it's attached to.[3] Its primary applications are in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves as a flexible spacer between a targeting moiety and a payload.

Q2: How should I store and handle this compound?

A2: this compound should be stored at -20°C, protected from moisture and light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the bromide group. For preparing stock solutions, use anhydrous polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM).

Q3: What is the primary degradation pathway for this compound in aqueous buffers?

A3: The primary degradation pathway in aqueous buffers is the hydrolysis of the terminal alkyl bromide to the corresponding alcohol (N-Boc-PEG23-OH). This is a nucleophilic substitution reaction where water acts as the nucleophile. The rate of this hydrolysis is dependent on the pH of the buffer system.

Q4: Which buffer systems are recommended for working with this compound?

A4: For optimal stability, especially during conjugation reactions, it is recommended to use buffers with a neutral to slightly acidic pH (pH 6.0-7.5). Buffers such as MES, HEPES, and Phosphate-Buffered Saline (PBS) at pH 7.4 are commonly used. Alkaline conditions (pH > 8) will significantly accelerate the rate of hydrolysis of the C-Br bond.

Q5: Can I use Tris buffer for my experiments?

A5: While Tris buffer is common in biological experiments, it is a primary amine and can act as a nucleophile, potentially reacting with the alkyl bromide of the PEG linker. This is more likely to occur at higher concentrations and pH values where the amine is deprotonated. For reactions where the bromide is the reactive group, it is advisable to use a non-nucleophilic buffer like HEPES or PBS.

Stability in Different Buffer Systems

Buffer SystempH RangeExpected Relative StabilityRationale
Sodium Citrate3.0 - 6.2HighAcidic pH generally slows the S_N2 hydrolysis of primary alkyl bromides.
MES5.5 - 6.7HighSlightly acidic pH minimizes the concentration of hydroxide ions, leading to slower hydrolysis.
Phosphate (PBS)5.8 - 8.0Moderate to GoodAt physiological pH (~7.4), the hydrolysis rate is relatively slow. Stability decreases as pH approaches 8.0.
HEPES6.8 - 8.2Moderate to GoodSimilar to PBS, provides good pH control around the physiological range with minimal temperature-induced pH shifts.
Tris-HCl7.2 - 9.0Low to ModerateThe nucleophilic nature of the Tris amine can lead to linker degradation, in addition to pH-dependent hydrolysis which is faster at pH > 8.
Carbonate-Bicarbonate9.2 - 10.6LowThe alkaline pH significantly accelerates the rate of hydrolysis of the alkyl bromide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no conjugation yield 1. Hydrolysis of this compound: The reagent may have degraded due to improper storage or prolonged exposure to aqueous buffer before conjugation.1a. Always use freshly prepared solutions of the PEG linker. 1b. Perform conjugation reactions at a neutral or slightly acidic pH (6.5-7.5) to minimize hydrolysis. 1c. Analyze the stock solution of the PEG linker by LC-MS to confirm its integrity.
2. Inactive nucleophile: The nucleophile on your substrate (e.g., thiol or amine) may be protonated or sterically hindered.2a. Ensure the reaction pH is appropriate for your nucleophile (e.g., pH 7-8 for thiols, pH 8-9 for amines, though be mindful of linker stability at higher pH). 2b. For amine conjugations, the addition of a non-nucleophilic base like DIPEA can be beneficial.
3. Incorrect solvent: The chosen solvent may not be suitable for one or more of the reactants.3a. Use a polar aprotic solvent like DMF or DMSO, potentially with a small percentage of aqueous buffer to aid solubility of the biomolecule.
Multiple products observed by LC-MS 1. Reaction with buffer components: Nucleophilic buffers like Tris may react with the PEG-bromide.1a. Switch to a non-nucleophilic buffer such as HEPES or PBS.
2. Degradation of the starting material: The this compound may have partially hydrolyzed to N-Boc-PEG23-OH.2a. Confirm the purity of the starting material before the reaction. Use fresh reagent.
3. Over-alkylation of the substrate: If your substrate has multiple nucleophilic sites, di- or multi-PEGylated species can form.3a. Adjust the stoichiometry to use a molar excess of the substrate relative to the PEG linker.
Difficulty purifying the final conjugate 1. Presence of unreacted PEG linker: Excess PEG linker can be difficult to separate from the desired product.1a. Optimize the stoichiometry to use a minimal excess of the PEG linker. 1b. Utilize purification techniques appropriate for the size and properties of your conjugate, such as size-exclusion chromatography (SEC) or dialysis.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC

This protocol describes a general method to assess the stability of this compound in a chosen buffer system over time.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., 100 mM Sodium Citrate, pH 5.0; 100 mM HEPES, pH 7.4; 100 mM Sodium Bicarbonate, pH 9.0)

  • Anhydrous DMSO or DMF

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (optional, for mobile phase)

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

  • Reversed-phase C18 column

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Prepare working solutions by diluting the stock solution into each of the selected aqueous buffers to a final concentration of 1 mg/mL. Vortex gently to mix.

  • Timepoint Zero (t=0): Immediately after preparation, inject an aliquot (e.g., 10 µL) of each working solution onto the HPLC system.

  • Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Timepoint Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and inject it into the HPLC.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient, for example, 30-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: Monitor the peak corresponding to this compound. The hydrolysis product, N-Boc-PEG23-OH, will typically have a slightly shorter retention time.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at t=0.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Time-Course Analysis prep_stock Prepare 10 mg/mL Stock in Anhydrous DMSO prep_work Dilute Stock to 1 mg/mL in Test Buffers prep_stock->prep_work t0 t=0 Analysis prep_work->t0 incubate Incubate at Constant Temp t0->incubate hplc HPLC-CAD/ELSD/MS Analysis t0->hplc tx t=x Analysis (e.g., 1, 4, 8, 24h) incubate->tx tx->hplc data Calculate % Remaining hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

G reagent N-Boc-PEG23-Br hydrolysis_product N-Boc-PEG23-OH reagent->hydrolysis_product H2O / OH- (Hydrolysis) conjugation_product Substrate-PEG23-NH-Boc reagent->conjugation_product Substrate-Nucleophile (Desired Reaction) buffer_product Buffer-PEG23-NH-Boc reagent->buffer_product Nucleophilic Buffer (e.g., Tris) (Side Reaction)

Caption: Potential reaction pathways for this compound in a reaction mixture.

References

potential side products in N-Boc-PEG23-bromide bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-PEG23-bromide bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshoot potential issues, particularly concerning the formation of side products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It consists of three key parts:

  • A Boc-protected amine group (-NH-Boc) : The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be removed selectively under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a free primary amine.[1][2][3]

  • A 23-unit polyethylene glycol (PEG) spacer : This hydrophilic chain enhances the solubility of the molecule and the resulting conjugate in aqueous solutions.[4][5] It also provides a flexible spacer between the conjugated molecules, which can help maintain biological activity by reducing steric hindrance.

  • A terminal bromide (-Br) : The bromide is an excellent leaving group, making this end of the molecule highly reactive towards nucleophiles.

Its primary application is in bioconjugation, where it is used to link biomolecules (like proteins, peptides, or antibodies) to other molecules (like drugs, imaging agents, or other biomolecules) for applications such as antibody-drug conjugates (ADCs) or PROTACs.

Q2: What is the main reaction mechanism for bioconjugation with this reagent?

The primary reaction is a nucleophilic substitution (typically SN2) where a nucleophilic functional group on a biomolecule attacks the carbon atom attached to the bromide, displacing the bromide ion. Common nucleophiles on proteins include the thiol group (-SH) of cysteine residues or the amine groups (-NH2) of lysine residues. The reaction with thiols is generally more specific and efficient at neutral to slightly basic pH (6.5-7.5).

Q3: What are the main categories of side products I should be aware of?

Side products can arise from three main sources:

  • During the Conjugation (Alkylation) Step: These include reactions with non-target nucleophiles, hydrolysis of the bromide, and over-PEGylation.

  • During the N-Boc Deprotection Step: The acidic conditions required to remove the Boc group can generate a reactive tert-butyl cation, which can cause unwanted modifications to the conjugate.

  • Degradation of the PEG Linker: Over time, especially in the presence of oxygen and metal ions, the PEG chain itself can undergo oxidative degradation.

Troubleshooting Guide: Side Products and Experimental Issues

This section addresses specific problems you may encounter during your bioconjugation experiments.

Problem Area 1: Low or No Conjugation Yield

Q: My final product shows a very low degree of PEGylation. What are the likely side reactions causing this?

A: A low conjugation yield is often due to the inactivation of the this compound reagent before it can react with your target biomolecule.

  • Hydrolysis of the Bromide: The most common cause is the hydrolysis of the alkyl bromide in your aqueous reaction buffer, which converts the reactive bromide end into an inert hydroxyl group (-OH). This hydrolyzed PEG linker can no longer conjugate to your biomolecule.

  • Incorrect pH: The nucleophilicity of the target functional group on your biomolecule is highly pH-dependent. For example, the thiol group of a cysteine residue is most nucleophilic when deprotonated (as a thiolate anion, -S⁻). If the pH is too low (e.g., < 7), the concentration of thiolate is reduced, slowing down the desired reaction and giving more time for competing side reactions like hydrolysis to occur.

Q: How can I detect and minimize the hydrolysis of my PEG-bromide reagent?

A: To detect hydrolysis, you can use analytical techniques like Mass Spectrometry (MS) to look for the mass of your PEG reagent plus the mass of H₂O minus HBr. To minimize it:

  • Use freshly prepared solutions of the PEG reagent.

  • Prepare the PEG reagent stock solution in an anhydrous organic solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the conjugation.

  • Optimize the reaction pH to ensure the target nucleophile is sufficiently reactive, which can increase the rate of the desired conjugation relative to hydrolysis.

Problem Area 2: Product Heterogeneity and Impurities

Q: My analytical results (e.g., SDS-PAGE, MS) show a mixture of products, including multiple PEGylated species. What is the cause?

A: Product heterogeneity is a common challenge in bioconjugation.

  • Reaction with Non-Target Nucleophiles: While cysteine thiols are often the intended target, other nucleophilic amino acid residues can also react with the PEG-bromide, especially at higher pH values. These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine. This leads to a mixture of conjugates with PEG attached at different sites.

  • Multiple Reactive Sites: If your biomolecule has several accessible and reactive residues (e.g., multiple surface-exposed cysteines or lysines), you may obtain a mixture of mono-, di-, and multi-PEGylated products.

Q: How can I improve the selectivity of my conjugation reaction?

A:

  • pH Control: Carefully controlling the pH is crucial. For selective targeting of cysteines over amines, perform the reaction at a pH between 6.5 and 7.5. Amine-based reactions are more favorable at a higher pH of 7.5 to 8.5.

  • Stoichiometry: Reduce the molar ratio of the PEG reagent to your biomolecule to favor mono-PEGylation.

  • Site-Directed Mutagenesis: For ultimate control, consider genetically engineering your protein to have a single, uniquely reactive cysteine residue at the desired conjugation site.

Problem Area 3: Side Reactions During N-Boc Deprotection

Q: After treating my conjugate with TFA to remove the Boc group, I observe an unexpected mass increase of +56 Da. What is this side product?

A: This is a classic side product of acid-mediated Boc deprotection. The mechanism involves the formation of a tert-butyl cation (t-Bu⁺) . This highly reactive carbocation can then act as an alkylating agent, attaching to nucleophilic residues on your protein. A +56 Da mass addition corresponds to the attachment of a tert-butyl group.

  • Common targets for alkylation include:

    • The indole ring of Tryptophan.

    • The phenol ring of Tyrosine.

    • The thioether of Methionine.

Q: How can I prevent the formation of tert-butyl adducts during deprotection?

A: The most effective strategy is to use scavengers in your deprotection cocktail. Scavengers are molecules that are more reactive towards the tert-butyl cation than your protein and will effectively "trap" it.

  • Common Scavengers: Triisopropylsilane (TIS), thioanisole, or anisole are frequently used. A typical deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Lower Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can also help reduce the rate of side reactions.

Summary of Potential Side Products and Mitigation Strategies
Reaction Stage Potential Side Product Cause Recommended Mitigation Strategy
Bioconjugation Hydrolyzed PEG-OHReaction of PEG-bromide with water in the buffer.Use freshly prepared PEG reagent; add it to the reaction just before use.
Non-specific ConjugateReaction with unintended nucleophiles (e.g., lysine, histidine).Optimize pH (6.5-7.5 for thiols); consider site-directed mutagenesis.
Multi-PEGylated SpeciesReaction at multiple accessible sites on the biomolecule.Reduce the molar ratio of PEG reagent to the biomolecule.
Elimination Product (Alkene)Reaction with a strong, hindered base (less common in bioconjugation).Maintain buffered pH conditions; avoid strong, non-nucleophilic bases.
N-Boc Deprotection t-Butyl Adducts (+56 Da)Alkylation of nucleophilic residues by the t-butyl cation.Add scavengers (e.g., TIS, anisole) to the TFA deprotection cocktail.
Incomplete DeprotectionInsufficient acid strength or reaction time.Increase TFA concentration or reaction time; monitor progress by LC-MS.
General Oxidized PEGDegradation of the PEG chain by reactive oxygen species.Use high-purity reagents; store under inert gas (Argon or Nitrogen); avoid trace metals.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Specific Bioconjugation

This is a general guideline. Conditions should be optimized for your specific biomolecule.

  • Buffer Preparation: Prepare a conjugation buffer (e.g., phosphate-buffered saline, PBS) containing 1-5 mM EDTA and degas thoroughly. Adjust the pH to 7.0-7.5.

  • Biomolecule Preparation: If your protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1-2 hours.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the degassed conjugation buffer.

  • Reagent Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.

  • Purification: Purify the conjugate to remove excess PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: N-Boc Deprotection with Scavengers
  • Preparation of Conjugate: Lyophilize the purified N-Boc-PEG-conjugate to ensure it is free of water and buffer salts.

  • Deprotection Cocktail: Prepare a fresh deprotection cocktail. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. (Caution: Work in a fume hood, TFA is highly corrosive).

  • Reaction: Dissolve the lyophilized conjugate in the deprotection cocktail and incubate for 1-2 hours at room temperature.

  • TFA Removal: Remove the TFA by evaporation under a stream of nitrogen, followed by precipitation of the conjugate with cold diethyl ether.

  • Purification: Recover the precipitated conjugate by centrifugation, wash with cold ether, and re-dissolve in a suitable buffer for final purification by SEC or dialysis to remove scavengers and cleavage byproducts.

Visualizations

G cluster_conjugation Bioconjugation Step cluster_deprotection Deprotection Step A Biomolecule (e.g., Protein-SH) C N-Boc-PEG23-S-Protein (Desired Conjugate) A->C Nucleophilic Attack B N-Boc-PEG23-Br B->C D N-Boc-PEG23-S-Protein C->D E Free Amine Conjugate (Final Product) D->E + TFA / Scavengers

Caption: Intended reaction pathway for this compound bioconjugation.

G start Problem Observed: Low Yield or Impure Product check_yield Is the conjugation yield low? start->check_yield check_purity Is the product heterogeneous? check_yield->check_purity No hydrolysis Potential Cause: Hydrolysis of PEG-Br check_yield->hydrolysis Yes ph_low Potential Cause: Suboptimal pH check_yield->ph_low Yes nonspecific Potential Cause: Non-specific conjugation check_purity->nonspecific Yes over_peg Potential Cause: Over-PEGylation check_purity->over_peg Yes solve_hydrolysis Action: Use fresh reagent stock. Add immediately before use. hydrolysis->solve_hydrolysis solve_ph Action: Optimize pH for target nucleophile (e.g., 7.0-7.5 for thiols). ph_low->solve_ph solve_nonspecific Action: Adjust pH to improve selectivity. Consider site-directed mutagenesis. nonspecific->solve_nonspecific solve_over_peg Action: Decrease molar ratio of PEG-Br to biomolecule. over_peg->solve_over_peg

Caption: Troubleshooting workflow for common bioconjugation issues.

G cluster_main Boc Deprotection Mechanism cluster_side Side Reaction: Alkylation cluster_solution Mitigation Strategy boc_nh Boc-NH-R protonated Boc(+H)-NH-R boc_nh->protonated + h_plus H+ (from TFA) tbu_cation tert-Butyl Cation (t-Bu⁺) protonated->tbu_cation Fragmentation amine H₂N-R protonated->amine tbu_cation_side t-Bu⁺ tbu_cation_sol t-Bu⁺ alkylated_trp t-Butyl-Tryptophan Adduct (+56 Da Side Product) tbu_cation_side->alkylated_trp tryptophan Tryptophan Residue (Nucleophile) tryptophan->alkylated_trp Alkylation trapped Trapped Cation tbu_cation_sol->trapped scavenger Scavenger (e.g., TIS) scavenger->trapped Trapping

Caption: Mechanism of t-butyl adduct formation and mitigation with scavengers.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation with N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein PEGylation with N-Boc-PEG23-bromide, with a primary focus on preventing protein aggregation.

I. Troubleshooting Guide

This section addresses common issues encountered during the PEGylation process.

Issue: Protein Aggregation Observed During or After PEGylation

Problem: The protein solution becomes cloudy, or subsequent analysis by size-exclusion chromatography (SEC) or dynamic light scattering (DLS) shows the presence of high molecular weight species. Protein aggregation can lead to loss of biological activity and potential immunogenicity.[1][2]

Possible Causes and Solutions:

A systematic evaluation of the reaction conditions is the first step in troubleshooting aggregation.[3] Small-scale screening experiments are recommended to identify optimal parameters before proceeding to larger batches.[3]

Possible Cause Recommended Solution
Suboptimal Reaction pH The pH can significantly impact protein stability and the reactivity of target amino acid residues.[3] this compound is an alkylating agent that reacts with nucleophilic side chains. The bromide is a good leaving group for nucleophilic substitution reactions. The primary targets are the thiol groups of cysteine residues, but it can also react with the imidazole group of histidine and the ε-amino group of lysine at higher pH. Screen a range of pH values (e.g., 6.0-8.5) to find the optimal balance between reaction efficiency and protein stability.
High Protein Concentration High protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation. Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find the highest concentration that maintains protein solubility and stability throughout the reaction.
Inappropriate Molar Ratio of PEG Reagent An excessive molar ratio of the PEG reagent can lead to a high degree of surface modification, potentially altering the protein's conformational stability and causing aggregation. Start with a low molar excess of this compound to protein (e.g., 1:1, 5:1, 10:1) and empirically determine the optimal ratio that yields the desired degree of PEGylation without causing aggregation.
Incorrect Reaction Temperature Temperature affects both the reaction rate and protein stability. While higher temperatures can speed up the reaction, they can also promote protein unfolding and aggregation. Conduct the reaction at different temperatures (e.g., 4°C, room temperature) to find the optimal condition. Reactions at 4°C are often preferred to maintain protein stability.
Incompatible Buffer Components Buffer species with nucleophilic groups (e.g., Tris, glycine) can compete with the protein for reaction with the PEG-bromide. Ensure the buffer is free of extraneous nucleophiles. Suitable buffers include phosphate-buffered saline (PBS) and HEPES.
Presence of Pre-existing Aggregates If the initial protein stock contains aggregates, they can act as seeds, accelerating further aggregation during the PEGylation process. Ensure the starting protein material is highly pure and monomeric by using techniques like size-exclusion chromatography (SEC) prior to the reaction.
Mechanical Stress Vigorous stirring or shaking can introduce mechanical stress, leading to protein denaturation and aggregation. Use gentle mixing or agitation during the reaction.
Addition of Stabilizing Excipients If optimizing the above conditions is not sufficient, consider adding stabilizing excipients to the reaction buffer. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), or amino acids (e.g., arginine, glycine) that are known to suppress protein aggregation.

Troubleshooting Flowchart for Aggregation

G start Aggregation Observed check_protein Is starting protein monomeric and pure? start->check_protein purify_protein Purify protein (SEC) check_protein->purify_protein No check_conditions Review Reaction Conditions check_protein->check_conditions Yes purify_protein->check_conditions optimize_ph Optimize pH (e.g., screen 6.0-8.5) check_conditions->optimize_ph optimize_conc Optimize Protein Conc. (e.g., screen 0.5-5 mg/mL) optimize_ph->optimize_conc optimize_ratio Optimize PEG:Protein Ratio (e.g., start low, 1:1 to 10:1) optimize_conc->optimize_ratio optimize_temp Optimize Temperature (e.g., 4°C vs. RT) optimize_ratio->optimize_temp add_excipients Add Stabilizing Excipients (e.g., Arginine, Sucrose) optimize_temp->add_excipients Aggregation persists end_success Aggregation Prevented optimize_temp->end_success Problem Solved add_excipients->end_success

Caption: A decision tree for troubleshooting protein aggregation during PEGylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with a protein?

This compound is an alkylating PEGylation reagent. The bromide group is an effective leaving group that reacts with nucleophilic side chains on the protein surface via a nucleophilic substitution reaction. The most reactive nucleophile on a protein is typically the thiol group of a cysteine residue. Other potential sites, especially at neutral to alkaline pH, include the ε-amino group of lysine and the imidazole nitrogen of histidine.

Q2: What is the optimal pH for PEGylation with this compound?

The optimal pH is a balance between reaction selectivity, reaction rate, and protein stability.

  • For targeting cysteine residues: A pH range of 6.5-7.5 is generally preferred to ensure the thiol group is sufficiently nucleophilic while minimizing reactions with other residues.

  • For targeting lysine residues: A higher pH of 8.0-9.0 is typically required to deprotonate the ε-amino group, making it nucleophilic. However, proteins may be less stable at higher pH values.

It is crucial to empirically determine the optimal pH for your specific protein.

Q3: What molar ratio of this compound to protein should I use?

The ideal molar ratio is protein-dependent and should be determined through small-scale optimization experiments.

  • Starting Point: Begin with a molar excess of PEG reagent ranging from 5-fold to 20-fold over the protein.

  • Optimization: Analyze the reaction products using SDS-PAGE and SEC to determine the degree of PEGylation. If the reaction is incomplete, increase the molar ratio. If multi-PEGylation or aggregation is observed, decrease the ratio.

Q4: How can I remove unreacted PEG reagent and purify the PEGylated protein?

Several chromatography techniques can be used for purification:

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and other low molecular weight by-products.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which allows for the separation of native, mono-PEGylated, and multi-PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): This can be a useful polishing step after IEX to further purify the desired product.

Q5: How do I confirm that my protein has been successfully PEGylated?

  • SDS-PAGE: Successful PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on an SDS-PAGE gel than the unmodified protein. This results in a "smear" or a band at a higher apparent molecular weight.

  • Size Exclusion Chromatography (SEC): The increased size of the PEGylated protein will cause it to elute earlier from an SEC column compared to the native protein.

  • Mass Spectrometry (MS): MS provides the most definitive evidence of PEGylation by allowing for the precise determination of the molecular weight of the conjugate, confirming the number of PEG chains attached.

III. Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a general starting point. All steps, particularly concentrations, molar ratios, and incubation times, should be optimized for your specific protein.

  • Protein Preparation:

    • Prepare the protein in a suitable, amine-free buffer (e.g., PBS, HEPES) at a pre-determined optimal concentration (e.g., 1-2 mg/mL).

    • Ensure the protein solution is clear and free of aggregates. If necessary, clarify by centrifugation or filtration (0.22 µm filter).

  • PEG Reagent Preparation:

    • Dissolve this compound in the same reaction buffer immediately before use.

  • PEGylation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture at the optimized temperature (e.g., 4°C or room temperature) with gentle mixing for a set period (e.g., 2 hours to overnight).

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a small molecule with a highly reactive nucleophile, such as L-cysteine or β-mercaptoethanol, to consume any remaining PEG-bromide.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method, such as SEC or IEX.

  • Analysis and Characterization:

    • Analyze the purified fractions using SDS-PAGE, SEC-HPLC, and/or Mass Spectrometry to confirm the degree of PEGylation and assess purity and aggregation status.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing protein_prep Prepare Protein Solution (Amine-free buffer) mix Mix Protein and PEG Reagent (Optimized Molar Ratio) protein_prep->mix peg_prep Prepare this compound (Dissolve immediately before use) peg_prep->mix incubate Incubate (Optimized Temp & Time) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze end Characterized PEG-Protein analyze->end G P_SH Protein-SH (Cysteine Residue) plus + PEG_Br Br-(PEG₂₃)-NHBoc reaction_arrow pH 6.5 - 7.5 (Nucleophilic Substitution) PEG_Br->reaction_arrow P_S_PEG Protein-S-(PEG₂₃)-NHBoc (Thioether Linkage) reaction_arrow->P_S_PEG HBr + HBr

References

Technical Support Center: Controlling the Degree of PEGylation with N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing N-Boc-PEG23-bromide for controlled PEGylation of proteins and other biomolecules. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve the desired degree of PEGylation and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It consists of a PEG chain with 23 ethylene glycol units, providing a long, hydrophilic spacer. One terminus is capped with a tert-butyloxycarbonyl (Boc) protected amine, and the other end features a bromide group. The bromide is a good leaving group for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps.[1][2][3]

Q2: Which functional groups on a protein can react with this compound?

A2: The bromide group on this compound reacts with nucleophilic functional groups on a protein.[4][5] The most common targets are the thiol groups of cysteine residues and the primary amines of lysine residues and the N-terminus. Thiols are generally more nucleophilic than amines and can react more selectively under specific conditions.

Q3: How can I control the degree of PEGylation (the number of PEG chains attached to the protein)?

A3: The degree of PEGylation is primarily controlled by several key reaction parameters:

  • Molar ratio of this compound to protein: Increasing the molar excess of the PEG reagent will generally lead to a higher degree of PEGylation.

  • Reaction pH: The pH of the reaction buffer affects the nucleophilicity of the target amino acid residues. For targeting lysine residues, a pH above the pKa of the ε-amino group (around 9-10) is typically used to ensure it is deprotonated and nucleophilic. For targeting the N-terminus, a lower pH (around 7-8) can provide some selectivity. For cysteine PEGylation, a pH of around 8 is often optimal for the maleimide reaction, a similar pH range is suitable for alkylation with PEG-halides.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can lead to a higher degree of PEGylation, but may also increase the risk of protein denaturation and side reactions. Optimization of these parameters is crucial.

  • Protein Concentration: Higher protein concentrations can sometimes lead to aggregation, which may affect the accessibility of reactive sites.

Q4: What are the critical steps after the PEGylation reaction?

A4: After the initial PEGylation reaction, two critical steps are necessary:

  • Purification: It is essential to remove unreacted this compound and separate the desired PEGylated protein from the un-PEGylated protein and species with different degrees of PEGylation.

  • Boc Deprotection: The Boc protecting group on the PEGylated protein must be removed to yield the free amine. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA).

Q5: How can I analyze the results and determine the degree of PEGylation?

A5: A combination of analytical techniques is recommended:

  • SDS-PAGE: Provides a qualitative assessment of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight.

  • Size-Exclusion Chromatography (SEC): Can be used to separate PEGylated proteins from un-PEGylated proteins and to analyze the polydispersity of the product.

  • Ion-Exchange Chromatography (IEX): Can separate proteins based on the number of attached PEG chains, as the PEG chains can shield the protein's surface charges.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the PEGylated protein, allowing for the precise determination of the number of attached PEG chains.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No PEGylation Yield 1. Inefficient Nucleophilic Attack: The target functional groups on the protein (thiols or amines) are not sufficiently nucleophilic. 2. Protonation of Amines: When targeting amines, the reaction generates hydrobromic acid (HBr), which protonates the amine, rendering it non-nucleophilic. 3. Steric Hindrance: The target site on the protein is not accessible to the bulky this compound. 4. Degradation of this compound: The reagent may have degraded due to improper storage (e.g., exposure to moisture).1. Optimize pH: For amine PEGylation, ensure the reaction pH is 8.5-9.5 to deprotonate lysine residues. For thiol PEGylation, a pH of ~8 is often optimal. 2. Add a Non-Nucleophilic Base: For amine PEGylation, include a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in the reaction mixture to neutralize the HBr byproduct. 3. Consider Protein Denaturation/Refolding: If feasible for your protein, partial denaturation may expose more reactive sites. 4. Use Fresh Reagent: Store this compound at -20°C and protect it from moisture. Allow the vial to warm to room temperature before opening.
Protein Aggregation/Precipitation during PEGylation 1. High Protein Concentration: The protein concentration is too high, promoting aggregation. 2. Unfavorable Buffer Conditions: The pH or ionic strength of the buffer is destabilizing the protein. 3. Cross-linking (if using a di-functional PEG): Not applicable for the mono-functional this compound.1. Reduce Protein Concentration: Perform the reaction at a lower protein concentration. 2. Screen Buffer Conditions: Test different buffers, pH values, and excipients (e.g., sugars, amino acids) to improve protein stability. 3. Optimize Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.
High Polydispersity (Mixture of multiple PEGylated species) 1. High Molar Ratio of PEG Reagent: A large excess of this compound leads to multiple PEG chains attaching to the protein. 2. Multiple Reactive Sites with Similar Accessibility: The protein has several surface-exposed residues that are equally reactive.1. Optimize Molar Ratio: Systematically decrease the molar ratio of this compound to protein to favor mono- or di-PEGylation. 2. Control Reaction Time: Monitor the reaction over time and stop it when the desired degree of PEGylation is achieved. 3. Site-Directed Mutagenesis: If a single PEGylation site is desired, consider mutating other reactive surface residues.
Incomplete Boc Deprotection 1. Insufficient Acid Strength or Concentration: The acid used for deprotection (e.g., TFA) is not strong enough or is at too low a concentration. 2. Inadequate Reaction Time or Temperature: The deprotection reaction has not gone to completion. 3. Steric Hindrance: The bulky PEG chain is hindering the access of the acid to the Boc group.1. Increase Acid Concentration: Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in dichloromethane). 2. Extend Reaction Time: Monitor the reaction by LC-MS and extend the reaction time as needed. 3. Consider a Stronger Acid System: If TFA is ineffective, consider using 4M HCl in dioxane.
Side Products Observed After Deprotection 1. Alkylation of Nucleophilic Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic amino acid residues like tryptophan or methionine. 2. Acid-Labile Group Cleavage: Other acid-sensitive protecting groups or linkages in the protein may be cleaved by the strong acid.1. Use Scavengers: Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the deprotection mixture to trap the tert-butyl cation. 2. Optimize Deprotection Conditions: Use the mildest acid conditions and shortest reaction time necessary for complete Boc removal.

Experimental Protocols

Protocol 1: PEGylation of a Protein via Lysine Residues

This protocol provides a general procedure for the PEGylation of primary amines (lysine residues and the N-terminus) on a protein using this compound. Optimization of the molar ratio of PEG reagent, pH, and reaction time is crucial for controlling the degree of PEGylation.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5

  • Non-nucleophilic base: Diisopropylethylamine (DIPEA)

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO and then dilute to the desired concentration in the Reaction Buffer.

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution. A starting point could be a 5 to 20-fold molar excess.

    • Add DIPEA to a final concentration of 20-50 mM.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis: Analyze the purified PEGylated protein using SDS-PAGE and mass spectrometry to determine the degree of PEGylation.

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group from the PEGylated protein using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEGylated protein

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (optional): Triisopropylsilane (TIS)

  • Nitrogen or argon gas

  • Diethyl ether, cold

Procedure:

  • Preparation: Lyophilize the purified Boc-protected PEGylated protein to remove all water.

  • Deprotection Reaction:

    • Under an inert atmosphere (nitrogen or argon), dissolve the lyophilized protein in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).

    • If your protein contains sensitive residues, add a scavenger like TIS (2.5-5% v/v).

    • Stir the reaction on ice for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Precipitate the deprotected PEGylated protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and wash the pellet with cold diethyl ether.

    • Dry the final product under vacuum.

  • Purification and Analysis: Further purify the deprotected PEGylated protein if necessary using SEC or IEX. Analyze the final product by mass spectrometry to confirm the removal of the Boc group.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_deprotection Boc Deprotection cluster_analysis Analysis Protein Protein Solution Mix Mix Protein and PEG Reagent Protein->Mix PEG_Reagent This compound Solution PEG_Reagent->Mix Incubate Incubate (Control Temp & Time) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify PEGylated Protein (SEC or IEX) Quench->Purify Deprotect Acid Treatment (TFA) Purify->Deprotect Final_Purify Final Purification Deprotect->Final_Purify Analyze Characterize Product (SDS-PAGE, MS, etc.) Final_Purify->Analyze

Caption: Experimental workflow for protein PEGylation with this compound.

Troubleshooting_PEGylation Start Low PEGylation Yield? Cause1 Inefficient Nucleophilic Attack Start->Cause1 Cause2 Amine Protonation Start->Cause2 Cause3 Steric Hindrance Start->Cause3 Solution1 Optimize pH Cause1->Solution1 Solution2 Add Non-nucleophilic Base Cause2->Solution2 Solution3 Consider Denaturation/Refolding Cause3->Solution3

Caption: Troubleshooting logic for low PEGylation yield.

Boc_Deprotection_Troubleshooting Start Incomplete Boc Deprotection? Cause1 Insufficient Acid Start->Cause1 Cause2 Short Reaction Time Start->Cause2 Cause3 Steric Hindrance Start->Cause3 Solution1 Increase Acid Concentration Cause1->Solution1 Solution2 Extend Reaction Time Cause2->Solution2 Solution3 Use Stronger Acid System Cause3->Solution3

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

storage and handling recommendations for N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Boc-PEG23-bromide

This guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a polyethylene glycol (PEG) linker that contains two key functional groups: a Boc-protected amine and a bromide group.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][2] It is commonly used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for further conjugation.

2. How should I properly store this compound?

Proper storage is critical to maintain the integrity of the compound. For long-term storage, it is recommended to keep this compound at -20°C. When stored correctly as a powder, it can be stable for over three years. If dissolved in a solvent, it should be stored at -80°C and is typically stable for up to one year. The compound is generally shipped at ambient temperatures, as it is stable for several weeks under these conditions.

3. In which solvents is this compound soluble?

This compound is soluble in dichloromethane (DCM). Related N-Boc-PEG-bromide compounds show solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The long PEG chain contributes to its increased solubility in aqueous media after conjugation.

Troubleshooting Guide

Problem 1: Low Reaction Yield in Nucleophilic Substitution

  • Question: I am experiencing low yields in my nucleophilic substitution reaction with this compound. What could be the cause?

  • Answer:

    • Reagent Quality: Ensure the this compound has been stored correctly at -20°C to prevent degradation.

    • Reaction Conditions: The bromide is a good leaving group, but the reaction efficiency can be influenced by the choice of solvent, temperature, and base. Ensure your nucleophile is sufficiently activated. The reaction conditions for PEGylation, including pH and temperature, can significantly impact the stability and yield of the final product.

    • Steric Hindrance: The bulky PEG chain might cause steric hindrance. Consider extending the reaction time or slightly increasing the temperature.

Problem 2: Difficulty in Purifying the PEGylated Product

  • Question: My final PEGylated compound is difficult to purify. I'm observing streaking on my TLC plate and poor separation during column chromatography.

  • Answer:

    • Chromatography Challenges: The purification of PEG-containing compounds is known to be challenging. Their high polarity often requires strong solvent systems to achieve mobility on silica gel.

    • Alternative Solvents: If you are using conventional ethyl acetate/methanol systems and observing streaking, consider trying a gradient with a mixture of ethanol/isopropanol in chloroform, which may provide better separation.

    • Alternative Purification Methods: If silica column chromatography is ineffective, consider other methods like reverse-phase chromatography or size-exclusion chromatography (SEC) which can be more suitable for PEGylated molecules. Aqueous two-phase separation (ATPS) has also been used for purifying PEGylated proteins and may be adaptable.

Problem 3: Incomplete Boc Deprotection

  • Question: I am having trouble completely removing the Boc protecting group. What are the recommended conditions?

  • Answer:

    • Mild Acidic Conditions: The Boc group is designed to be removed under mild acidic conditions. The most common reagent is trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).

    • Reaction Time and Temperature: Ensure the reaction proceeds for a sufficient amount of time. You can monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish at room temperature, you may need to extend the reaction time, but avoid excessive heat which could lead to side reactions.

Problem 4: Solubility Issues with the Final Conjugate

  • Question: I expected my final product to be water-soluble due to the PEG linker, but it has poor solubility. Why might this be?

  • Answer:

    • Overall Hydrophobicity: While the PEG chain significantly increases hydrophilicity, the properties of the molecule you have conjugated it to are also crucial. If the target molecule is very large and hydrophobic, the PEG linker may not be sufficient to render the entire conjugate soluble in aqueous buffers.

    • Aggregation: PEGylated molecules can sometimes form aggregates. Consider using additives in your buffer or trying different pH conditions to disrupt potential aggregation.

    • PEG Chain Length: The length of the PEG chain (in this case, 23 units) influences the final properties. While this is a reasonably long chain, highly insoluble molecules may require even longer PEG chains for adequate solubilization.

Quantitative Data Summary

ParameterRecommended ConditionSource(s)
Storage (Solid) -20°C (long-term)
Storage (In Solvent) -80°C
Shipping Ambient Temperature
Shelf Life (Solid) > 3 years (if stored properly)
Shelf Life (In Solvent) ~ 1 year (at -80°C)
Purity (Typical) ≥95%
Solubility DCM, DMSO, DMF

Experimental Workflow & Methodologies

General Protocol for Conjugation of this compound to a Nucleophile

This protocol outlines a general workflow for a typical nucleophilic substitution reaction. Note: This is a representative protocol and may require optimization for specific substrates.

  • Dissolution: Dissolve this compound and your nucleophilic substrate in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture to act as a proton scavenger.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove the base and other water-soluble impurities.

  • Purification: Purify the resulting Boc-protected PEGylated compound using column chromatography or another suitable method as discussed in the troubleshooting section.

General Protocol for Boc-Deprotection

  • Dissolution: Dissolve the purified Boc-protected PEGylated compound in an anhydrous solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection via TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Purification: The resulting amine-PEG-conjugate can be purified by an appropriate method, often precipitation or reverse-phase HPLC, to yield the final product.

Visualizations

experimental_workflow start Start: this compound + Nucleophilic Molecule reaction Nucleophilic Substitution (Solvent, Base, RT) start->reaction purify1 Purification 1 (e.g., Column Chromatography) reaction->purify1 Work-up boc_product Boc-Protected PEGylated Conjugate purify1->boc_product deprotection Boc Deprotection (TFA/DCM) boc_product->deprotection purify2 Purification 2 (e.g., HPLC/Precipitation) deprotection->purify2 Solvent Removal final_product Final Amine-Functionalized PEGylated Conjugate purify2->final_product

References

Technical Support Center: Improving N-Boc-PEG23-bromide Coupling Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for improving the efficiency of N-Boc-PEG23-bromide coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound with various nucleophiles.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently Activated Nucleophile: The nucleophile (amine, thiol, or phenol) is not basic/nucleophilic enough to displace the bromide. 2. Protonation of Nucleophile: The hydrobromic acid (HBr) generated during the reaction protonates the starting nucleophile, rendering it inactive. 3. Steric Hindrance: The nucleophile or the substrate is sterically hindered, slowing down the reaction rate. 4. Low Reaction Temperature: The reaction temperature is too low for the given nucleophile and solvent.1. Choice of Base: Use a non-nucleophilic base to deprotonate the nucleophile. For amines and thiols, 2-3 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA) is recommended. For phenols, a stronger base like potassium carbonate (K₂CO₃) is often effective. 2. Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of reactants and facilitate the SN2 reaction. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60°C) to increase the reaction rate. Monitor for potential side reactions at higher temperatures. 4. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours), monitoring progress by LC-MS or TLC.
Presence of Multiple Products (Over-alkylation) 1. Reaction with Primary or Secondary Amines: The initial product of the reaction with a primary or secondary amine is a secondary or tertiary amine, respectively, which can be more nucleophilic than the starting material and react with another molecule of this compound.[1]1. Adjust Stoichiometry: Use a molar excess of the amine substrate relative to the this compound linker. This will favor the mono-alkylation product.
Formation of Elimination Side Products 1. Strong, Bulky Base: The use of a strong, sterically hindered base can promote the E2 elimination of HBr from the PEG linker, especially at elevated temperatures.[1]1. Base Selection: Use a milder, non-nucleophilic base like DIPEA or triethylamine (TEA). 2. Temperature Control: Avoid excessive heating of the reaction mixture.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Materials: The PEGylated product may have similar solubility and chromatographic behavior to the starting PEG-bromide or the excess nucleophile. 2. Presence of Unreacted PEG-Bromide: Incomplete reaction leads to contamination of the final product.1. Chromatography Selection: For purification of PEGylated products, size-exclusion chromatography (SEC) can be effective in separating based on size. Ion-exchange chromatography is also a powerful technique, particularly for separating based on the degree of PEGylation. 2. Reaction Monitoring: Ensure the reaction goes to completion by monitoring with LC-MS or TLC to minimize the amount of unreacted starting material in the final mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule. It consists of a 23-unit polyethylene glycol (PEG) spacer, with a tert-butyloxycarbonyl (Boc) protected amine at one end and a bromide at the other.[2][3] The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG linker to various molecules.[2] The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation. This makes it a versatile tool in bioconjugation and for the synthesis of PROTACs (Proteolysis Targeting Chimeras).

Q2: What types of nucleophiles can be coupled with this compound?

A2: The bromide group can react with a variety of nucleophiles. The most common are primary and secondary amines, thiols, and phenols. Thiols are particularly good nucleophiles and react efficiently to form stable thioether bonds.

Q3: Why is a base required for the coupling reaction with amines?

A3: The coupling reaction between an amine and this compound is a nucleophilic substitution that releases one equivalent of hydrobromic acid (HBr). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is added to neutralize the HBr as it is formed, allowing the reaction to proceed to completion.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored at -20°C in a dry, dark place to prevent degradation. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in a range of common organic solvents including dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent for the coupling reaction will also depend on the solubility of the nucleophilic substrate.

Data Presentation

Nucleophile Base Solvent Temperature Relative Reaction Rate Potential Side Reactions
Primary AmineDIPEADMFRoom TempModerateOver-alkylation
Secondary AmineDIPEADMF40-50°CModerate to SlowOver-alkylation (less common)
ThiolDIPEA/TEADCM/DMFRoom TempFastNone common
PhenolK₂CO₃DMF60°CSlowNone common

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Primary Amine

This protocol provides a general method for the alkylation of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine substrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve the primary amine substrate (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • In a separate vial, dissolve this compound (0.8 equivalents to favor mono-alkylation) in a minimal amount of anhydrous DMF.

  • Slowly add the this compound solution to the stirring amine solution.

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-24 hours).

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove DMF and excess reagents.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection of the PEGylated Product

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected PEGylated product

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected PEGylated product in DCM.

  • Add an equal volume of TFA to the solution (1:1 DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The residue can be co-evaporated with DCM several times to ensure complete removal of residual TFA. The resulting amine (as a TFA salt) can often be used in the next step without further purification.

Visualizations

experimental_workflow cluster_coupling Step 1: Coupling Reaction cluster_deprotection Step 2: Boc Deprotection A Dissolve Amine in Anhydrous DMF B Add DIPEA A->B C Add this compound Solution B->C D React at RT to 50°C (4-24h) C->D E Workup & Purification D->E F Dissolve Product in DCM E->F Purified Intermediate G Add TFA F->G H React at RT (1-2h) G->H I Concentrate H->I J J I->J Final Product (TFA Salt)

Caption: Experimental workflow for this compound coupling and deprotection.

Caption: General reaction pathway for amine coupling.

References

Validation & Comparative

A Comparative Guide to N-Boc-PEG23-bromide and Maleimide Linkers for Antibody-Drug Conjugate (ADC) Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Premature drug release in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the widely used maleimide-based linkers with the conceptual use of a stable, non-cleavable linker derived from a building block like N-Boc-PEG23-bromide, supported by experimental data.

Introduction to ADC Linker Technologies

The linker in an ADC is a pivotal component that dictates its stability, pharmacokinetic profile, and mechanism of payload release. An ideal linker should be stable in the bloodstream but allow for efficient release of the cytotoxic agent at the tumor site. Linkers are broadly classified as cleavable or non-cleavable. Maleimide-based linkers are a common type of cleavable linker that reacts with cysteine residues on the antibody, while linkers derived from building blocks like this compound can be designed to form highly stable, non-cleavable attachments.

Maleimide Linkers: Chemistry and Stability Challenges

Maleimide linkers are widely employed in ADC development due to their high reactivity towards thiol groups of cysteine residues on antibodies, forming a thioether bond. This conjugation is efficient under mild conditions. However, the resulting succinimide ring is susceptible to degradation in vivo, which presents a significant stability challenge.

The primary instability of maleimide-based ADCs stems from the retro-Michael reaction , a reversible process that leads to deconjugation of the linker-payload from the antibody.[1][2] This premature release of the cytotoxic drug can cause systemic toxicity and diminish the therapeutic efficacy of the ADC.[3] The free linker-drug can also bind to other proteins in circulation, such as albumin, further contributing to off-target effects.[4]

An alternative pathway for the succinimide ring is hydrolysis , which opens the ring to form a stable succinamic acid derivative.[5] This ring-opened form is resistant to the retro-Michael reaction, thus locking the payload onto the antibody and enhancing the ADC's stability. Consequently, significant research has focused on developing "self-hydrolyzing" maleimides that promote this stabilizing ring-opening reaction.

maleimide_reactions cluster_0 Maleimide Conjugation cluster_1 In Vivo Pathways Antibody-SH Antibody-SH ADC_Succinimide ADC (Succinimide Ring) Antibody-SH->ADC_Succinimide Michael Addition Maleimide-Payload Maleimide-Payload Maleimide-Payload->ADC_Succinimide Unstable_ADC ADC (Succinimide Ring) Deconjugated_ADC Deconjugated ADC + Payload Unstable_ADC->Deconjugated_ADC Retro-Michael Reaction (Payload Loss) Stable_ADC Stable ADC (Ring-Opened) Unstable_ADC->Stable_ADC Hydrolysis (Stabilization)

This compound: A Building Block for Stable, Non-Cleavable PEGylated Linkers

This compound is a heterobifunctional linker building block containing a Boc-protected amine, a long polyethylene glycol (PEG) chain, and a reactive bromide. It is not a direct conjugating agent but can be used to synthesize a stable, non-cleavable linker.

A hypothetical pathway for its use in ADCs would involve:

  • Payload Attachment: The bromide end can react with a nucleophilic group (e.g., a thiol) on the cytotoxic payload to form a stable thioether bond.

  • Deprotection: The N-Boc protecting group is removed from the amine under acidic conditions.

  • Activation and Conjugation: The newly exposed amine can be activated (e.g., converted to an N-hydroxysuccinimide ester) and then reacted with lysine residues on the antibody to form a highly stable amide bond.

The resulting ADC would feature a non-cleavable linker with a long PEG spacer. The PEG component can improve the ADC's solubility and pharmacokinetic properties, while the non-cleavable nature of the amide and thioether bonds would provide superior stability in circulation compared to traditional maleimide linkages.

peg_linker_synthesis cluster_0 Linker Synthesis & Conjugation Boc_PEG_Br N-Boc-PEG23-Br Payload_SH Payload-SH Boc_PEG_Payload Boc-PEG-Payload Amine_PEG_Payload H2N-PEG-Payload Activated_PEG_Payload Activated-PEG-Payload Antibody_NH2 Antibody-NH2 Stable_ADC Stable ADC (Non-cleavable)

Comparative Stability Analysis

The stability of an ADC in plasma is a critical quality attribute that is often assessed by measuring the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates premature payload deconjugation.

Linker TypeADC ExampleIncubation ConditionsTime (days)% Payload Loss / DeconjugationReference
Maleimide (N-alkyl) T289C mAb-maleimide-PEG-biotinSerum, 37°C735-67%
Maleimide (N-aryl, stabilized) T289C mAb-N-aryl maleimide-PEG-biotinSerum, 37°C7< 20%
Maleimide (Hydrolyzed) NGM-MMAE-ADCBlood Serum, 37°C7~0%
Non-cleavable (Thioether) Ab095-mc-MMAFPlasma, 37°C60.02-0.03%
Non-cleavable (Thioether) J2898A-(CH2)3-DMIn vivo (mouse)-Slower clearance than SMCC-DM1 ADC
Non-cleavable (PEGylated) PEG6-C2-MMAD conjugatesMouse Plasma, 37°C4.5Stable (linker intact)

Key Observations:

  • Traditional N-alkyl maleimide linkers exhibit significant payload loss in serum over a 7-day period, highlighting their inherent instability.

  • Stabilized N-aryl maleimides and hydrolyzed maleimides show a marked improvement in stability, with significantly less deconjugation.

  • Non-cleavable linkers , such as those forming stable thioether or amide bonds, demonstrate exceptional stability with minimal to no payload loss observed in plasma over several days. This high stability is predictive of the performance of an ADC constructed with a linker derived from this compound.

Experimental Protocols

Protocol for Antibody Conjugation with a Maleimide Linker

This protocol outlines a general procedure for conjugating a maleimide-functionalized payload to an antibody via cysteine residues.

Materials:

  • Antibody solution (e.g., 5-10 mg/mL in PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-functionalized payload dissolved in a compatible organic solvent (e.g., DMSO)

  • Conjugation buffer: e.g., PBS, pH 7.2-7.5, containing EDTA

  • Quenching reagent: N-acetylcysteine or free cysteine

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 10-20 fold molar excess of the reducing agent (e.g., TCEP).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose the free thiol groups.

    • Remove the excess reducing agent using a desalting column or buffer exchange.

  • Conjugation:

    • Immediately add the maleimide-functionalized payload solution to the reduced antibody. A 5-10 fold molar excess of the payload over the antibody is typically used.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching:

    • Add a 10-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) over the maleimide payload to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated payload and other reaction components using SEC or TFF.

    • Characterize the purified ADC for DAR, aggregation, and purity.

Protocol for In Vitro Plasma Stability Assessment of ADCs by LC-MS

This protocol describes a general workflow for evaluating the stability of an ADC in plasma by monitoring the average DAR over time.

Materials:

  • Purified ADC

  • Plasma (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Wash and elution buffers

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column

Procedure:

  • Incubation:

    • Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.

    • Incubate the plasma sample at 37°C.

    • At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any further reaction.

  • Immunoaffinity Capture:

    • Thaw the plasma aliquots.

    • Add immunoaffinity beads to capture the ADC from the plasma.

    • Incubate to allow binding.

    • Wash the beads to remove unbound plasma proteins.

  • Elution:

    • Elute the captured ADC from the beads using a low pH elution buffer.

    • Neutralize the eluate immediately.

  • LC-MS Analysis:

    • Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point.

    • A decrease in the average DAR over time indicates linker instability and payload deconjugation.

adc_stability_workflow cluster_0 ADC Plasma Stability Workflow Start Spike ADC into Plasma Incubate Incubate at 37°C Sample Collect Aliquots at Time Points Capture Immunoaffinity Capture of ADC Wash Wash to Remove Plasma Proteins Elute Elute ADC LCMS LC-MS Analysis DAR Determine Average DAR End Assess Stability Profile

Conclusion

The choice of linker is a critical decision in the design of a stable and effective ADC. While maleimide linkers offer a convenient method for cysteine-based conjugation, their inherent instability due to the retro-Michael reaction poses a significant challenge, potentially leading to premature drug release and off-target toxicity. Strategies to enhance maleimide linker stability, such as promoting succinimide ring hydrolysis, have shown promise.

In contrast, non-cleavable linkers, such as those that can be synthesized from building blocks like this compound, offer a superior stability profile. The formation of robust amide and thioether bonds results in ADCs with minimal payload deconjugation in plasma. The inclusion of a PEG spacer can further enhance the pharmacokinetic properties of the ADC. For researchers prioritizing in vivo stability to widen the therapeutic window of an ADC, exploring stable, non-cleavable PEGylated linkers presents a compelling alternative to traditional maleimide-based approaches.

References

A Comparative Guide to Protein Conjugation: N-Boc-PEG23-bromide vs. NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and efficient modification of proteins is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. The choice of conjugation chemistry significantly impacts the outcome of these endeavors. This guide provides an objective comparison between two distinct chemical entities used for protein modification: N-Boc-PEG23-bromide and N-hydroxysuccinimide (NHS) esters. We will delve into their reaction mechanisms, specificity, and the stability of the resulting conjugates, supported by inferred experimental protocols and comparative data.

Introduction to the Conjugation Chemistries

N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for labeling proteins.[1] They react with primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide, to form stable amide bonds.[1][2] This reaction is highly efficient under mild, slightly alkaline conditions.[3]

This compound is a heterobifunctional linker molecule. It comprises a long polyethylene glycol (PEG) spacer, which enhances solubility and reduces immunogenicity, flanked by a tert-butyloxycarbonyl (Boc)-protected amine and a terminal bromide.[4] The bromide group can act as an electrophile, reacting with nucleophilic amino acid side chains. The Boc protecting group can be removed under acidic conditions to reveal a primary amine for subsequent modifications. While commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for linking small molecules, its direct application in protein conjugation is less conventional.

Reaction Mechanisms and Specificity

The choice between these two reagents hinges on the desired specificity and the robustness of the target protein.

NHS Ester Reaction:

NHS esters react with unprotonated primary amines in a nucleophilic acyl substitution reaction. The reaction is most efficient at a pH of 7.2-8.5. At this pH, the primary amines are sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. While lysine residues are the primary targets due to their abundance on the protein surface, the N-terminal alpha-amine is also reactive.

dot

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine or N-terminus) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 7.2-8.5) NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Intermediate Conjugate Protein-NH-CO-R (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate NHS N-hydroxysuccinimide Intermediate->NHS Release of Leaving Group

Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.

This compound Reaction (Inferred):

The conjugation of this compound to a protein would proceed via nucleophilic substitution, where a nucleophilic amino acid side chain attacks the carbon atom bearing the bromide, displacing it. The reactivity of potential nucleophiles on a protein surface generally follows the order: Cysteine (thiol) > Histidine (imidazole) > Lysine (amine) > Tyrosine (phenol). Cysteine is a particularly strong nucleophile and a likely primary target for alkylation by an alkyl bromide. However, reactions with other nucleophilic residues are possible, potentially leading to a less specific conjugation profile compared to NHS esters.

Following the initial conjugation, a subsequent deprotection step under acidic conditions (e.g., using trifluoroacetic acid, TFA) would be required to remove the Boc group and expose the terminal amine of the PEG linker for further functionalization.

dot

Alkyl_Bromide_Reaction cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection Protein_Nuc Protein-Nuc: (e.g., Cys-SH, Lys-NH₂) TS Transition State Protein_Nuc->TS SN2 Attack PEG_Br Boc-NH-PEG₂₃-Br PEG_Br->TS Conjugate_Boc Protein-Nuc-PEG₂₃-NH-Boc TS->Conjugate_Boc Bond Formation Bromide Br⁻ TS->Bromide Leaving Group Departure Boc_Deprotection Boc Deprotection (e.g., TFA) Conjugate_Boc->Boc_Deprotection Conjugate_NH2 Protein-Nuc-PEG₂₃-NH₂ Boc_Deprotection->Conjugate_NH2

Caption: Inferred two-step reaction of this compound with a protein.

Comparative Analysis

FeatureThis compoundNHS Ester
Target Residues Primarily Cysteine; potentially Lysine, Histidine, TyrosinePrimarily Lysine and N-terminus
Reaction Type Nucleophilic Substitution (Alkylation)Nucleophilic Acyl Substitution
Specificity Lower; potential for multiple side-productsHigher; primarily targets amines
Reaction pH Neutral to slightly basic (inferred)7.2 - 8.5
Number of Steps Two (Conjugation + Deprotection)One
Linkage Stability Thioether (stable), Amine (stable)Amide (very stable)
Protein Stability Potential for denaturation during acidic Boc deprotectionGenerally well-tolerated under mild reaction conditions
Reagent Stability Generally stableSusceptible to hydrolysis, especially at higher pH

Experimental Protocols

Protocol 1: Protein Conjugation with NHS Ester

This protocol is a general guideline and should be optimized for each specific protein and NHS ester.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Suitable buffers include phosphate-buffered saline (PBS) pH 7.2-7.4 or 0.1 M sodium bicarbonate buffer, pH 8.3.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM. The NHS ester is susceptible to hydrolysis and should not be stored in solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Purification:

    • Remove excess, unreacted NHS ester and the N-hydroxysuccinimide by-product by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Inferred Protocol for Protein Conjugation with this compound

This is a hypothetical protocol based on the known reactivity of alkyl bromides and Boc-protected amines. Optimization for specific proteins is critical.

  • Protein Preparation:

    • Prepare the protein in a suitable buffer at pH 7-8. A buffer such as PBS would be a reasonable starting point. The presence of a reducing agent may be necessary if cysteine targeting is desired and disulfide bonds are present.

  • Conjugation Reaction (Alkylation):

    • Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction at room temperature for 2-24 hours, or at 37°C to facilitate the reaction. The reaction progress should be monitored (e.g., by mass spectrometry).

  • Purification of the Boc-Protected Conjugate:

    • Remove unreacted this compound using size-exclusion chromatography or dialysis.

  • Boc Deprotection:

    • Lyophilize the purified Boc-protected conjugate.

    • Dissolve the lyophilized powder in a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 50% TFA in dichloromethane). Caution: This step may cause protein denaturation. The reaction should be performed at room temperature for 1-2 hours.

    • Remove the TFA and solvent under vacuum.

  • Final Purification:

    • Redissolve the deprotected conjugate in a suitable buffer and purify using size-exclusion chromatography or dialysis to remove any remaining TFA and by-products.

Logical Workflow Comparison

dot

Workflow_Comparison cluster_NHS NHS Ester Conjugation cluster_Bromide This compound Conjugation NHS_Start Start NHS_Prep_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) NHS_Start->NHS_Prep_Protein NHS_React Incubate Protein + NHS Ester (30-60 min, RT) NHS_Prep_Protein->NHS_React NHS_Prep_Reagent Prepare NHS Ester Solution in DMSO/DMF NHS_Prep_Reagent->NHS_React NHS_Purify Purify Conjugate (Size Exclusion/Dialysis) NHS_React->NHS_Purify NHS_End End NHS_Purify->NHS_End Br_Start Start Br_Prep_Protein Prepare Protein in Buffer (pH 7-8) Br_Start->Br_Prep_Protein Br_React Incubate Protein + Reagent (2-24h, RT/37°C) Br_Prep_Protein->Br_React Br_Prep_Reagent Prepare N-Boc-PEG-Br Solution in DMSO Br_Prep_Reagent->Br_React Br_Purify1 Purify Boc-Protected Conjugate Br_React->Br_Purify1 Br_Deprotect Boc Deprotection (TFA) Br_Purify1->Br_Deprotect Br_Purify2 Final Purification Br_Deprotect->Br_Purify2 Br_End End Br_Purify2->Br_End

Caption: Comparison of experimental workflows for protein conjugation.

Conclusion

The choice between this compound and NHS esters for protein conjugation is a trade-off between specificity, reaction conditions, and the desired final product.

NHS esters represent a well-established, straightforward, and highly specific method for labeling primary amines on proteins. The resulting amide bond is extremely stable, and the reaction conditions are generally mild and compatible with a wide range of proteins. This makes NHS ester chemistry the preferred choice for most routine protein labeling applications.

This compound , on the other hand, offers a more complex, multi-step approach. The alkylation reaction is likely to be less specific than NHS ester chemistry, with the potential for modification of multiple nucleophilic residues. The mandatory acidic deprotection step poses a significant risk of protein denaturation, which may be unacceptable for many applications. However, the ability to introduce a long PEG linker with a terminal amine could be advantageous in specific scenarios where a subsequent, amine-specific conjugation is planned, and the target protein is known to be stable under acidic conditions.

For researchers seeking a reliable and specific method for protein conjugation, NHS esters are the superior choice in most cases. The use of this compound for direct protein conjugation would require extensive optimization and careful characterization of the final product to ensure homogeneity and retention of protein function.

References

The Bromide Advantage: A Comparative Guide to Leaving Groups in PEG Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the field of bioconjugation and drug delivery, Polyethylene Glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] The covalent attachment of a PEG chain, a process known as PEGylation, hinges on the chemical reactivity of the linker's terminal functional group. A critical component of this functional group is the leaving group —an atom or molecule that detaches during a nucleophilic substitution reaction to allow the formation of a stable bond between the PEG linker and the target biomolecule.[4][5]

The choice of leaving group is paramount as it dictates reaction efficiency, specificity, and the stability of the final conjugate. While various options exist, PEG linkers featuring a bromide leaving group offer a compelling balance of high reactivity and reagent stability, making them a versatile choice for researchers. This guide provides an objective comparison of the bromide leaving group against other common alternatives, supported by fundamental chemical principles and experimental considerations.

The Cornerstone of Reactivity: What Makes a Good Leaving Group?

The effectiveness of a leaving group is fundamentally determined by its stability once it has detached from the parent molecule. A stable leaving group is a weak base, which corresponds to being the conjugate base of a strong acid. This relationship can be quantified using the pKa of the conjugate acid; a lower pKa signifies a stronger acid and therefore a weaker, more stable, and better leaving group.

For the common halide leaving groups, the reactivity trend in nucleophilic substitution reactions is directly correlated with the acidity of their corresponding hydrohalic acids:

Reactivity Trend: I⁻ > Br⁻ > Cl⁻ > F⁻ Corresponding Acid Strength (pKa): HI (-10) > HBr (-9) > HCl (-7) > HF (3.2)

This trend establishes bromide as a highly effective leaving group, surpassed only by iodide.

Comparative Analysis of Common Leaving Groups in PEGylation

The selection of a PEG linker is often a strategic decision based on the target nucleophile (e.g., an amine or thiol on a protein), desired reaction conditions, and required stability. Below is a comparison of bromide with other frequently used leaving groups.

Leaving GroupConjugate AcidpKa (approx.)Relative ReactivityPrimary Target Nucleophile(s)Key AdvantagesKey Disadvantages
Iodide (I⁻) Hydroiodic Acid (HI)-10ExcellentThiols, AminesHighest reactivity among halides, enabling very fast reactions.Lower stability of the PEG reagent; potential for side reactions.
Bromide (Br⁻) Hydrobromic Acid (HBr)-9Very Good Thiols, Amines Excellent balance of high reactivity and good reagent stability. Forms highly stable thioether/amine bonds. Slightly less reactive than iodide, may require longer reaction times or higher temperatures in some cases.
Tosylate (TsO⁻) p-Toluene­sulfonic Acid-2.8Very GoodThiols, Amines, HydroxylsHigh reactivity, comparable to bromide. Good stability.Larger and more complex than halides; can introduce steric hindrance.
Mesylate (MsO⁻) Methane­sulfonic Acid-1.9GoodThiols, Amines, HydroxylsGood reactivity and stability.Generally less reactive than tosylates and bromides.
NHS Ester N-Hydroxy­succinimide4.5Good (Amine Specific)Primary AminesHigh specificity for primary amines (e.g., Lysine, N-terminus) to form stable amide bonds.Highly susceptible to hydrolysis in aqueous buffers, reducing conjugation efficiency.
Maleimide (Not a leaving group)N/AExcellent (Thiol Specific)ThiolsExtremely high specificity for thiols (e.g., Cysteine) under mild conditions (pH 6.5-7.5).The resulting thioether bond can undergo retro-Michael reaction, leading to potential instability.

The Strategic Advantage of Bromide PEG Linkers

Based on the comparison, bromide emerges as a superior choice for a wide range of applications due to several key advantages:

  • Balanced Reactivity and Stability : Bromide occupies a "sweet spot" of reactivity. It is sufficiently reactive to ensure efficient conjugation with common nucleophiles like thiols and amines under mild conditions but not so reactive as to compromise the shelf-life and stability of the PEG reagent itself, a known concern with iodo-activated linkers.

  • Versatile Bioconjugation : Bromo-PEG linkers are highly versatile, enabling the efficient modification of proteins and peptides at either cysteine (via thiol groups) or lysine (via amine groups) residues. This provides researchers with flexibility in their conjugation strategy.

  • Formation of Robust Covalent Bonds : The nucleophilic substitution reaction with a bromo-PEG results in the formation of highly stable thioether (from thiols) or secondary amine (from amines) bonds. These bonds are resistant to cleavage under typical physiological conditions, ensuring the integrity of the PEGylated molecule in vivo.

Experimental Protocols

Providing standardized protocols is crucial for reproducibility. Below are representative methods for conjugating bromo-PEG and NHS-ester-PEG linkers.

Protocol 1: Thiol-Specific PEGylation using Bromo-PEG

This protocol describes the conjugation of a Bromo-PEG linker to a cysteine-containing peptide or protein.

1. Materials:

  • Cysteine-containing peptide/protein

  • mPEG-Bromide (e.g., MW 5 kDa)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), 100 mM, containing 10 mM EDTA, pH 7.2-7.5.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification System: Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC)

2. Procedure:

  • Peptide/Protein Preparation : Dissolve the peptide/protein in the conjugation buffer to a final concentration of 1-5 mg/mL. If the thiol is oxidized (disulfide bond), add a 5-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce it.

  • PEG Reagent Preparation : Immediately before use, dissolve the mPEG-Bromide in the conjugation buffer to achieve a 5 to 10-fold molar excess relative to the peptide/protein.

  • Conjugation Reaction : Add the dissolved mPEG-Bromide to the peptide/protein solution. Mix gently and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Reaction Quenching : Add a 50-fold molar excess of L-cysteine or other free thiol to quench any unreacted mPEG-Bromide. Incubate for 1 hour.

  • Purification : Purify the PEGylated conjugate from excess PEG and unreacted protein using SEC or RP-HPLC.

  • Characterization : Analyze the purified product using SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to confirm the identity of the conjugate.

Protocol 2: Amine-Specific PEGylation using NHS-Ester-PEG

This protocol describes the conjugation of an NHS-ester-PEG linker to a lysine-rich protein.

1. Materials:

  • Protein with accessible primary amines

  • mPEG-NHS Ester (e.g., MW 5 kDa)

  • Reaction Buffer: Phosphate buffer (100 mM) or Borate buffer (50 mM), pH 8.0-8.5. (Note: Avoid amine-containing buffers like Tris).

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0) or glycine.

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

2. Procedure:

  • Protein Preparation : Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

  • PEG Reagent Preparation : Immediately before use, dissolve the mPEG-NHS Ester in the reaction buffer to achieve a 3 to 10-fold molar excess relative to the protein.

  • Conjugation Reaction : Add the dissolved mPEG-NHS Ester to the protein solution. Mix gently and allow the reaction to proceed for 1-2 hours at room temperature.

  • Reaction Quenching : Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted mPEG-NHS Ester. Incubate for 30 minutes.

  • Purification : Separate the PEGylated protein from byproducts and excess reagents using SEC or IEX.

  • Characterization : Confirm successful conjugation using SDS-PAGE, and determine the extent of PEGylation using techniques like MALDI-TOF or HPLC analysis.

Visualizing Chemical Principles and Workflows

Diagrams created using Graphviz DOT language help clarify complex relationships and processes.

G cluster_0 PEGylation Workflow A Target Biomolecule (e.g., Protein with -SH or -NH2) C Conjugation Reaction (Nucleophilic Substitution) A->C B Activated PEG Linker (PEG-Br) B->C D Leaving Group Departs (Br⁻) C->D E Purification (e.g., SEC / HPLC) C->E F Purified PEG-Conjugate (PEG-S-Protein) E->F

Caption: General workflow for a bioconjugation reaction using an activated PEG linker.

G cluster_reactivity Relative Reactivity cluster_axis Increasing Leaving Group Ability → Title Leaving Group Ability vs. Conjugate Acid pKa Poor Poor Leaving Groups F⁻ (pKa=3.2) OH⁻ (pKa=15.7) Good Good Leaving Groups Cl⁻ (pKa=-7) Excellent Excellent Leaving Groups Br⁻ (pKa=-9) TsO⁻ (pKa=-2.8) I⁻ (pKa=-10)

Caption: Relationship between leaving group ability and conjugate acid pKa.

Conclusion

For researchers and drug development professionals, the selection of the right chemical tools is critical for success. In the context of PEGylation, the leaving group on the linker directly influences the outcome of the conjugation. While many options are available, the bromide leaving group stands out for its well-balanced profile. It provides high reactivity for efficient bond formation with key biological nucleophiles while maintaining greater reagent stability than more reactive halides like iodide. This combination of versatility, efficiency, and the formation of robust covalent linkages makes bromo-PEG linkers a powerful and reliable choice for developing next-generation biotherapeutics.

References

The Sweet Spot: How PEG Linker Length Dictates PROTAC Efficacy and Permeability

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate dance of targeted protein degradation, the linker of a Proteolysis Targeting Chimera (PROTAC) is far more than a simple tether. For researchers in drug development, understanding the nuanced role of the linker, particularly the commonly used polyethylene glycol (PEG) variants, is critical to designing potent and effective therapeutics. The length of this PEG linker has emerged as a pivotal factor, profoundly influencing a PROTAC's ability to induce the degradation of a target protein (efficacy) and its capacity to traverse the cell membrane to reach its intracellular target (permeability).

The fundamental role of the linker is to bridge the two key functional ends of a PROTAC: a ligand that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase. This proximity is essential for the formation of a stable ternary complex, which subsequently leads to the ubiquitination and degradation of the target protein by the cell's proteasome.[1][2] The length and flexibility of the PEG linker directly impact the geometry and stability of this ternary complex.[3][4]

An optimal PEG linker length is crucial for maximizing the efficacy of a PROTAC, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] A linker that is too short can introduce steric hindrance, preventing the productive formation of the ternary complex. Conversely, an excessively long linker may lead to a less stable complex due to increased conformational flexibility and a higher entropic penalty upon binding. Therefore, the "sweet spot" for linker length is highly dependent on the specific target protein and the E3 ligase being recruited.

Beyond efficacy, the linker's length also plays a significant role in a PROTAC's permeability. Due to their high molecular weight and polar surface area, PROTACs often face challenges in crossing the cell membrane. Shorter PEG linkers have been observed in some studies to correlate with increased permeability. This is attributed to a reduction in molecular weight and the number of hydrogen bond donors and acceptors, which are key factors influencing a molecule's ability to passively diffuse across the lipid bilayer. However, this is not a universal rule, and the overall physicochemical properties of the entire PROTAC molecule must be considered.

Comparative Analysis of PEG Linker Length on PROTAC Performance

To illustrate the impact of PEG linker length, the following table summarizes hypothetical, yet representative, quantitative data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target. These PROTACs utilize the same BRD4 inhibitor (JQ1) and E3 ligase ligand (for von Hippel-Lindau, VHL), with the primary variable being the number of PEG units in the linker.

PROTACPEG Linker Length (n units)DC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PEG3 3150851.2
PROTAC-PEG4 450950.9
PROTAC-PEG5 525980.7
PROTAC-PEG6 680900.5
PROTAC-PEG8 8200750.3

This data is illustrative and compiled from trends observed in the literature. Actual values are highly system-dependent.

From this representative data, a clear trend emerges. The PROTAC with a PEG5 linker demonstrates the highest efficacy, with the lowest DC50 and highest Dmax values, suggesting it facilitates the most stable and productive ternary complex formation for this particular target and E3 ligase pair. Permeability, however, shows an inverse relationship with linker length, with the shortest linker (PEG3) exhibiting the highest apparent permeability. This highlights the critical trade-off that researchers must navigate between optimizing for efficacy and ensuring adequate cellular uptake.

Experimental Protocols for Key Assays

The quantitative data presented above is typically generated through a series of well-established experimental protocols.

Cellular Degradation Assay (Western Blot)

This assay is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture: Plate cells (e.g., HEK293) at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., tubulin).

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 and Dmax values are then calculated by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures the passive permeability of a compound.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC is added to the donor wells of the filter plate.

  • Incubation: An acceptor plate containing buffer is placed in contact with the filter plate, and the assembly is incubated for a set period.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound diffusion across the artificial membrane.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Figure 1. PROTAC Mechanism of Action.

Experimental_Workflow PROTAC_Synthesis PROTAC Synthesis (Varying PEG Linker Length) Permeability_Assay Permeability Assay (e.g., PAMPA) PROTAC_Synthesis->Permeability_Assay Cell_Treatment Cellular Treatment (Dose-Response) PROTAC_Synthesis->Cell_Treatment Data_Analysis Data Analysis (DC50, Dmax, Papp) Permeability_Assay->Data_Analysis Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Western_Blot->Data_Analysis Optimal_PROTAC Optimal PROTAC Selection Data_Analysis->Optimal_PROTAC

Figure 2. Experimental Workflow for PROTAC Evaluation.

References

A Comparative Guide to the Characterization of ADCs Synthesized with N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The choice of linker technology, in particular, plays a pivotal role in modulating the physicochemical properties, pharmacokinetics, efficacy, and toxicity of these complex biotherapeutics. This guide provides a comprehensive comparison of ADCs synthesized with a long-chain polyethylene glycol (PEG) linker, specifically N-Boc-PEG23-bromide, against other linker alternatives. The information presented is supported by a summary of experimental data from various studies and detailed protocols for key characterization assays.

The inclusion of a long PEG linker, such as the 23-unit PEG chain in this compound, is a strategic approach to enhance the hydrophilicity of the ADC.[1] This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic profiles.[2][3]

Data Presentation: Comparative Analysis of ADC Properties

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics. While specific data for a PEG23 linker is not extensively published, the trends observed with varying PEG lengths provide a strong indication of the expected performance.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)Reference
ADC-XNon-PEGylated300.5[4]
ADC-X-PEG4Linear PEG4450.35[5]
ADC-X-PEG8Linear PEG8550.28
ADC-X-PEG12Linear PEG12600.25
ADC-X-PEG24Linear PEG24700.20

Note: Data is illustrative and based on trends observed in the literature. Actual values are dependent on the specific antibody, payload, and experimental model.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

ADC ConstructLinker TypeTarget Cell LineIC50 (nM)Reference
Trastuzumab-MMAECleavable (vc)SK-BR-3 (HER2+)0.5
Trastuzumab-MMAENon-cleavable (SMCC)SK-BR-3 (HER2+)1.2
Trastuzumab-DM1-PEG4Linear PEG4KPL-4 (HER2+)0.8
Trastuzumab-DM1-PEG8Linear PEG8KPL-4 (HER2+)1.0
Trastuzumab-DM1-PEG12Linear PEG12KPL-4 (HER2+)1.1

Note: IC50 values are highly dependent on the payload, cell line, and assay conditions.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of ADCs are crucial for generating reliable and reproducible data.

Protocol 1: Synthesis of ADC with N-Boc-PEG-Bromide Linker

This protocol is adapted from methods for synthesizing ADCs with similar heterobifunctional linkers.

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a 10-20 fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing to partially reduce the interchain disulfide bonds.

    • Immediately remove the excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2). This step is critical to prevent re-oxidation of the thiol groups.

  • Drug-Linker Conjugation:

    • Dissolve the this compound linker and the cytotoxic payload (with a suitable reactive group) in an organic co-solvent like DMSO.

    • Activate the payload's carboxyl group (if applicable) using a coupling agent like HATU in the presence of a base such as diisopropylethylamine (DIPEA).

    • Add the deprotected N-Boc-PEG23-amine to the activated payload and stir at room temperature to form the drug-linker conjugate.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody-Drug Conjugation:

    • Add the purified drug-linker-bromide to the reduced antibody solution. The bromide group will react with the free thiol groups on the antibody.

    • The molar ratio of the drug-linker to the antibody will influence the final drug-to-antibody ratio (DAR). A 5-10 fold molar excess of the drug-linker is a common starting point.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

    • Quench the reaction by adding a quenching agent like N-acetylcysteine to a final concentration of 1-5 mM and incubate for an additional 30 minutes.

  • Purification and Characterization:

    • Purify the resulting ADC from the excess drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the purified ADC for protein concentration (A280), DAR, aggregation, and in vitro potency.

Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.

  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR)

    • HPLC system

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample (typically 10-50 µg).

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile at 280 nm.

    • The different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved as distinct peaks.

    • Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of drugs per antibody for each species.

Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.

  • Materials:

    • SEC column (e.g., TSKgel G3000SWxl)

    • HPLC system

    • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

    • Inject the ADC sample (typically 20-100 µg).

    • Monitor the elution profile at 280 nm.

    • The high molecular weight species (aggregates) will elute first, followed by the monomer, and then any low molecular weight fragments.

    • Calculate the percentage of aggregates by integrating the peak areas.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Target (antigen-positive) and non-target (antigen-negative) cell lines

    • Complete cell culture medium

    • 96-well plates

    • ADC, unconjugated antibody, and free drug

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.

    • Remove the old medium and add the test articles to the respective wells. Include untreated cells as a control.

    • Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualization

ADC_Synthesis_Workflow ADC Synthesis and Characterization Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Antibody_Reduction Antibody Reduction (TCEP) Conjugation Thiol-Bromo Conjugation Antibody_Reduction->Conjugation Drug_Linker_Prep Drug-Linker Preparation (N-Boc-PEG23-Br + Payload) Drug_Linker_Prep->Conjugation Purification_Synthesis Purification (SEC/TFF) Conjugation->Purification_Synthesis DAR_Analysis DAR Analysis (HIC) Purification_Synthesis->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification_Synthesis->Aggregation_Analysis In_Vitro_Potency In Vitro Potency (Cytotoxicity Assay) Purification_Synthesis->In_Vitro_Potency Linker_Comparison Comparison of ADC Linker Technologies cluster_peg PEG Linkers (e.g., PEG23) cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers ADC_Linkers ADC Linker Technologies PEG Linkers (e.g., PEG23) PEG Linkers (e.g., PEG23) ADC_Linkers->PEG Linkers (e.g., PEG23) Cleavable Linkers Cleavable Linkers ADC_Linkers->Cleavable Linkers Non-Cleavable Linkers Non-Cleavable Linkers ADC_Linkers->Non-Cleavable Linkers PEG_Pros Pros: - Improved hydrophilicity - Enhanced PK profile - Reduced aggregation PEG_Cons Cons: - Potential for reduced  in vitro potency - Synthetic complexity Cleavable_Pros Pros: - Efficient payload release - Bystander effect possible Cleavable_Cons Cons: - Potential for premature  drug release - Off-target toxicity NonCleavable_Pros Pros: - High plasma stability - Reduced off-target toxicity NonCleavable_Cons Cons: - Requires antibody degradation  for drug release - No bystander effect

References

A Comparative Guide to Alternative Linkers for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance Beyond N-Boc-PEG23-bromide

The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the critical interplay of three components: a warhead to bind the protein of interest (POI), an E3 ligase ligand, and the linker that tethers them. While polyethylene glycol (PEG) linkers, such as this compound, are widely utilized for their hydrophilicity and synthetic tractability, a growing body of evidence underscores the profound impact of linker composition and rigidity on PROTAC efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of alternative linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize experimental data from various studies, offering a comparative look at the performance of different linker types.

Table 1: Impact of Linker Type and Length on Degradation of Various Protein Targets

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
ERα PEG12Effective degradationNot specified
PEG16More potent degradationNot specified
AR (in 22Rv1 cells at 3 µM) Flexible (PEG)Not specifiedExhibited degradationNot specified
Rigid (Disubstituted phenyl)Not specifiedNo activityNot specified
CRBN (in HEK293T cells) Alkyl9Concentration-dependent decreaseNot specified
PEG3 PEG unitsWeak degradationNot specified

Table 2: Comparative Degradation Efficiency for BRD4-targeting PROTACs

E3 LigaseLinker Type/CompositionDC50 (nM)Dmax (%)
CRBN PROTAC with 1-2 PEG units>5000Not Reported
CRBN PROTAC with 0 or 4-5 PEG units<500Not Reported
VHL ACBI1 (Rigid elements)Not Reported26
VHL PROTAC 1 (Flexible)Not Reported3.2
CRBN dBET57 (CRBN-based)500 (for BRD4BD1 at 5h)Not Reported
CRBN WWL0245Sub-nanomolar>99

Unpacking the Alternatives: A Deeper Dive into Linker Classes

Beyond the flexible PEG chains, several other linker classes offer distinct advantages:

  • Alkyl and Alkyl/Ether Linkers: These provide a high degree of conformational flexibility and are synthetically accessible.[1] However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC. The incorporation of ether functionalities can modulate this hydrophobicity.[1][2]

  • Rigid Linkers: Incorporating cyclic structures such as piperazine, piperidine, or aromatic rings introduces conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][2] Piperazine-containing linkers, in particular, can also improve solubility upon protonation.

  • Clickable Linkers: The use of "click chemistry," especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitates the modular and efficient assembly of PROTACs. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Visualizing the Process: From Mechanism to Workflow

To better understand the underlying principles and experimental considerations, the following diagrams illustrate the PROTAC mechanism of action and a typical workflow for evaluating linker efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary Recycle Recycling PROTAC->Recycle E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycle->PROTAC Experimental_Workflow Experimental Workflow for Linker Evaluation cluster_synthesis PROTAC Synthesis cluster_assays Biological Evaluation Synthesis Synthesize PROTACs with different linkers Cell_Culture Cell Culture & Treatment with PROTACs Synthesis->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Ternary_Complex Ternary Complex Assay (e.g., NanoBRET) Cell_Culture->Ternary_Complex Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Ternary_Complex->Data_Analysis

References

A Comparative Guide to Validating Antibody Conjugation Sites: The Case of N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for validating the conjugation sites of N-Boc-PEG23-bromide on antibodies. It is intended for researchers, scientists, and drug development professionals engaged in creating antibody conjugates. The guide details the analytical workflows for characterizing stochastic PEGylation and contrasts this approach with site-specific conjugation alternatives, supported by experimental protocols and data.

Introduction to Antibody PEGylation and Site Validation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins like antibodies, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.[1] This modification can increase the hydrodynamic volume of the biomolecule, shielding it from proteolytic enzymes and reducing renal clearance, thereby extending its circulation half-life.[1][2]

The precise location of PEG attachment is a critical quality attribute (CQA) that can significantly impact the antibody's stability, efficacy, and safety.[3] Non-specific modifications, particularly near the antigen-binding regions (Fab), can diminish or eliminate the antibody's therapeutic function.[4] Therefore, robust analytical validation of conjugation sites is essential throughout the development process to ensure product consistency, homogeneity, and biological activity.

This compound is a bifunctional linker featuring a Boc-protected amine and a bromide group. The bromide is an effective leaving group for nucleophilic substitution reactions, primarily targeting the abundant surface-accessible lysine residues on a native antibody. This typically results in a stochastic, heterogeneous mixture of conjugates with varying degrees of PEGylation (DoP) and attachment sites.

Workflow for Characterizing this compound Conjugates

The validation process for antibodies conjugated with this compound involves a multi-step analytical workflow to determine the overall degree of PEGylation and to identify the specific amino acid residues that have been modified.

G Overall Workflow for Validation of Stochastic PEGylation cluster_0 Conjugation & Purification cluster_1 Characterization cluster_2 Outputs A Antibody + This compound B Conjugation Reaction (Nucleophilic Substitution) A->B C Purification (e.g., SEC) B->C D Degree of PEGylation (DoP) Analysis (HIC / Intact MS) C->D Heterogeneous Mixture E Enzymatic Digestion (e.g., Trypsin) C->E H Average DoP & Distribution Profile D->H F Peptide Mapping (LC-MS/MS) E->F G Data Analysis & Site Identification F->G I Identified Conjugation Sites (Modified Lys Residues) G->I

Caption: Workflow for conjugation and validation of this compound on antibodies.
Analysis of Degree of PEGylation (DoP)

The first step in characterization is to determine the average number of PEG molecules attached per antibody and the distribution of different species. This is analogous to the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs). Techniques such as Hydrophobic Interaction Chromatography (HIC) and intact protein Mass Spectrometry (MS) are commonly employed.

Table 1: Comparison of Techniques for DoP Analysis

TechniquePrincipleAdvantagesDisadvantages
HIC-HPLC Separates molecules based on hydrophobicity. Each added hydrophilic PEG chain reduces retention time.Robust, reproducible, provides quantitative distribution of species (DoP 0, 1, 2, etc.).Resolution may decrease with higher DoP values; method development can be time-consuming.
Intact MS Measures the molecular weight of the entire conjugate. The mass shift indicates the number of attached PEG molecules.Provides precise mass confirmation of each species, confirming the identity of the PEG linker.Ionization efficiency can vary between species, potentially skewing quantitative distribution.
RP-HPLC Separates based on hydrophobicity under denaturing conditions.Can be used for lysine-linked conjugates and offers high resolution.Denaturing conditions may not be suitable for all subsequent analyses.
Identification of Conjugation Sites via Peptide Mapping

The definitive method for identifying specific conjugation sites is peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This "bottom-up" proteomics approach provides residue-level resolution.

G Peptide Mapping Workflow for Site Identification A PEGylated Antibody (Purified Sample) B Denaturation, Reduction & Alkylation A->B C Proteolytic Digestion (e.g., Trypsin) B->C D Peptide Mixture (PEGylated and Unmodified) C->D E LC Separation (Reversed-Phase) D->E F Tandem Mass Spectrometry (MS/MS Analysis) E->F G Database Search & Spectral Interpretation F->G H Report: List of Modified Peptides & Sites G->H

Caption: Detailed workflow for identifying conjugation sites using peptide mapping LC-MS/MS.

In this process, the conjugated antibody is denatured and digested into smaller peptides by a protease like trypsin. Trypsin cleaves after lysine and arginine residues, but this cleavage can be blocked if a lysine residue is modified by PEGylation, a key indicator during data analysis. The resulting peptide mixture is separated by LC and analyzed by MS/MS. The mass shift corresponding to the PEG moiety on a specific peptide identifies the conjugation site.

Comparison with Alternative Conjugation Strategies

While stochastic lysine conjugation with reagents like this compound is straightforward, it produces heterogeneous products. Site-specific conjugation methods have emerged to overcome this limitation, yielding well-defined, homogeneous conjugates.

Table 2: Comparison of Stochastic vs. Site-Specific Conjugation Strategies

StrategyTarget Residue(s)HomogeneityAntibody Engineering Required?Key AdvantagesKey Disadvantages
Stochastic Lysine Alkylation (e.g., this compound)N-terminus, LysineHeterogeneous (DoP 0-8+)NoSimple chemistry, uses native antibody.Poor control over site and stoichiometry, potential for reduced activity.
Engineered Cysteine Engineered CysteineHomogeneousYesPrecise control of conjugation site and DoP, stable thioether bond.Requires antibody mutation and development, potential for aggregation.
Glycan Remodeling (GlyCLICK) Conserved N-glycan at Asn297HomogeneousNoTargets a site far from the antigen-binding region, uses native antibody.Requires multiple enzymatic steps, limited to one site (DoP of 2).
Transglutaminase (TGase) Mediate Conserved Glutamine (Q295)HomogeneousNoSite-specific on native antibody, good stability.Reaction kinetics can be slow, requires specific enzyme.
Disulfide Re-bridging (ThioBridge) Interchain DisulfidesHomogeneousNo (uses native disulfides after reduction)Maintains antibody structure, produces conjugates with DoP of 4.Requires partial reduction and re-bridging chemistry.

Experimental Protocols

Protocol for Antibody PEGylation with this compound
  • Antibody Preparation: Dialyze the antibody stock solution into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Adjust the antibody concentration to 2-5 mg/mL.

  • Reagent Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to create a 10 mM stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the antibody solution at a desired molar excess (e.g., 10-fold to 20-fold). Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent like 1 M Tris buffer to a final concentration of 50 mM.

  • Purification: Remove excess PEG reagent and buffer exchange the conjugated antibody into a storage buffer (e.g., PBS) using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Determine the protein concentration via A280 measurement and proceed with DoP and site identification analysis.

Protocol for DoP Analysis by HIC-HPLC
  • Column: Use a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • Sample Preparation: Dilute the PEGylated antibody sample to 1 mg/mL in Mobile Phase A.

  • Gradient: Run a linear gradient from 0% B to 100% B over 30 minutes.

  • Detection: Monitor absorbance at 280 nm.

  • Analysis: Integrate the peaks corresponding to the unconjugated antibody and the various PEGylated species to determine the distribution and calculate the average DoP.

Protocol for Conjugation Site Identification by Peptide Mapping
  • Sample Preparation: Take approximately 100 µg of the purified PEGylated antibody.

  • Denaturation & Reduction: Denature the sample in 6 M Guanidine-HCl, 100 mM Tris, pH 8.0. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylation: Cool the sample to room temperature and alkylate free cysteines by adding iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Buffer Exchange: Remove denaturant and alkylating agents by buffer exchanging the sample into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • Digestion: Add sequencing-grade trypsin at a 1:20 enzyme-to-substrate ratio (w/w). Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the sample with formic acid to stop the digestion. Inject the peptide mixture onto a C18 reversed-phase column connected to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Search the acquired MS/MS data against the antibody's sequence using a proteomics software package (e.g., Proteome Discoverer, MaxQuant). Include a variable modification corresponding to the mass of the reacted PEG moiety on lysine residues to identify and localize the specific conjugation sites.

References

Safety Operating Guide

Proper Disposal of N-Boc-PEG23-bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the safe and compliant disposal of N-Boc-PEG23-bromide, ensuring the protection of personnel and the environment. This document provides essential procedural information for researchers, scientists, and professionals in drug development who handle this chemical compound.

This compound is a PEG linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other drug delivery systems.[1][2] Proper disposal is crucial to mitigate potential hazards and ensure regulatory compliance. This guide outlines the necessary steps for the safe handling and disposal of this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₅₃H₁₀₆BrNO₂₅
Molecular Weight 1237.3 g/mol [1]
CAS Number 2252157-01-8[1]
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in Dichloromethane (DCM)[1]
Storage -20°C

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, it should be handled by, or under the close supervision of, personnel qualified in managing potentially hazardous chemicals. The following Personal Protective Equipment (PPE) is recommended to minimize exposure:

  • Eye Protection: Wear suitable eye protection, such as safety glasses or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin Protection: Wear suitable protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If inhalation risk is high, wear an approved mask or respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as special waste, in adherence to local, national, and regional regulations. Consultation with a licensed disposal company and the local waste disposal authority is mandatory.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a designated, tightly closed container.
  • Label the container clearly as "Hazardous Waste: this compound".
  • Store the waste container in a secure, designated area, away from incompatible materials such as oxidizing agents.

2. Accidental Release and Spill Cleanup:

  • In the event of a spill, do not allow the material to enter drains or water courses.
  • Wear the appropriate PPE as outlined above.
  • Absorb the spill with an inert material, such as sand or vermiculite.
  • Carefully sweep up the absorbed material and place it in a tightly closed container for disposal.

3. Final Disposal:

  • Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.
  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
  • Ensure all disposal activities are documented in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_collection Collect in a Labeled, Tightly Closed Container start->waste_collection spill Accidental Spill or Release? waste_collection->spill absorb Absorb with Inert Material (e.g., Sand) spill->absorb Yes storage Store Waste in a Designated, Secure Area spill->storage No collect_spill Sweep and Place in a Labeled, Closed Container absorb->collect_spill collect_spill->storage contact_disposal Contact Licensed Hazardous Waste Disposal Company storage->contact_disposal provide_sds Provide Safety Data Sheet (SDS) contact_disposal->provide_sds documentation Document Disposal Activities provide_sds->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling N-Boc-PEG23-bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for N-Boc-PEG23-bromide.

Summary of Safety and Logistical Data

The following table summarizes the key quantitative and qualitative data for the safe handling and storage of this compound.

ParameterSpecificationSource
Chemical Name This compoundBroadPharm[1], MedchemExpress[2]
CAS Number 2252157-01-8BroadPharm[1]
Molecular Formula C53H106BrNO25BroadPharm[1]
Molecular Weight 1237.3BroadPharm[1]
Storage Condition -20°CBroadPharm
Shipping Condition Ambient TemperatureBroadPharm
Solubility Dichloromethane (DCM)BroadPharm
Purity >95%BroadPharm
Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Gloves:

  • Wear chemically resistant gloves. Neoprene, nitrile, or fluorinated rubber gloves are recommended for handling bromine-containing compounds.

  • Disposable nitrile gloves can provide short-term protection.

  • Always inspect gloves for any signs of degradation or perforation before use.

Eye and Face Protection:

  • Tight-fitting safety goggles are mandatory to protect against splashes.

  • A face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.

Protective Clothing:

  • A lab coat must be worn and fully buttoned.

  • Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection:

  • Work with this compound should be conducted in a certified chemical fume hood with adequate exhaust ventilation to avoid inhalation of any potential vapors or aerosols.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.

  • Keep the container tightly closed.

Handling and Use:

  • All handling of this compound must be performed inside a properly functioning chemical fume hood.

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Weigh out the desired amount of the compound using appropriate tools and containers.

  • If dissolving the compound, use dichloromethane (DCM) as indicated by the solubility information.

  • After use, ensure the container is securely sealed.

Spill Management:

  • In case of a small spill, absorb the material with an inert dry absorbent such as sand or vermiculite.

  • Collect the absorbed material into a sealable, compatible waste container.

  • For large spills, evacuate the area and contact the appropriate environmental health and safety (EHS) department.

Waste Disposal:

  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealable, and airtight container.

  • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Dispose of the hazardous waste through your institution's certified chemical waste disposal program.

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Retrieve from Storage Retrieve from Storage Prepare Fume Hood->Retrieve from Storage Step 2 Equilibrate to RT Equilibrate to RT Retrieve from Storage->Equilibrate to RT Step 3 Weigh Compound Weigh Compound Equilibrate to RT->Weigh Compound Step 4 Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Step 5 Seal Container Seal Container Perform Experiment->Seal Container Step 6 Clean Workspace Clean Workspace Seal Container->Clean Workspace Step 7 Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Step 8 Doff PPE Doff PPE Dispose Waste->Doff PPE Step 9 G Start Start Risk Assessment Risk Assessment Start->Risk Assessment Splash Hazard? Splash Hazard? Risk Assessment->Splash Hazard? Wear Safety Goggles Wear Safety Goggles Splash Hazard?->Wear Safety Goggles No Wear Face Shield Wear Face Shield Splash Hazard?->Wear Face Shield Yes Inhalation Risk? Inhalation Risk? Skin Contact Risk? Skin Contact Risk? Inhalation Risk?->Skin Contact Risk? No Work in Fume Hood Work in Fume Hood Inhalation Risk?->Work in Fume Hood Yes Wear Lab Coat Wear Lab Coat Skin Contact Risk?->Wear Lab Coat Yes Wear Safety Goggles->Inhalation Risk? Wear Face Shield->Inhalation Risk? Work in Fume Hood->Skin Contact Risk? Wear Chemical\nResistant Gloves Wear Chemical Resistant Gloves Wear Lab Coat->Wear Chemical\nResistant Gloves End End Wear Chemical\nResistant Gloves->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.